Tenacissoside G
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H64O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h11,22-23,25-36,38,45-46H,12-19H2,1-10H3/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDJGUWKOIBIKY-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H64O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Tenacissoside G: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissoside G, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, has emerged as a promising bioactive compound with a diverse range of pharmacological activities. Primarily recognized for its anti-inflammatory and anti-cancer properties, its mechanisms of action are a subject of ongoing research. This technical guide synthesizes the current understanding of how this compound exerts its effects at a molecular level, focusing on key signaling pathways implicated in its therapeutic potential.
Anti-Inflammatory Mechanism in Osteoarthritis
This compound has demonstrated significant chondroprotective effects, suggesting its utility in the management of osteoarthritis. The primary mechanism underlying this activity is the inhibition of the NF-κB signaling pathway.[1]
In inflammatory conditions like osteoarthritis, pro-inflammatory cytokines such as IL-1β trigger the activation of the NF-κB pathway. This leads to the transcription of various downstream target genes responsible for inflammation and cartilage degradation. This compound intervenes by suppressing the activation of NF-κB.[1] This inhibitory action results in the downregulation of several key inflammatory and catabolic mediators, as detailed in the table below.
Quantitative Data: Effects on Inflammatory and Catabolic Mediators
| Target Gene/Protein | Effect of this compound | Implication in Osteoarthritis |
| iNOS | Significant inhibition of expression[1] | Reduces oxidative stress |
| TNF-α | Significant inhibition of expression[1] | Decreases pro-inflammatory signaling |
| IL-6 | Significant inhibition of expression[1] | Mitigates inflammatory response |
| MMP-3 | Significant inhibition of expression[1] | Reduces cartilage matrix degradation |
| MMP-13 | Significant inhibition of expression[1] | Prevents collagen degradation |
| Collagen-II | Inhibition of degradation[1] | Protects cartilage structure |
Signaling Pathway Diagram: NF-κB Inhibition
Mechanism in Reversing Paclitaxel (B517696) Resistance in Ovarian Cancer
A significant area of investigation for this compound is its ability to counteract chemotherapy resistance. In paclitaxel-resistant ovarian cancer cells, this compound has been shown to restore sensitivity to the drug by inhibiting the Src/PTN/P-gp signaling axis.[2]
This mechanism involves the downregulation of Src expression and phosphorylation. Src is a non-receptor tyrosine kinase that, when activated, can lead to the expression of pleiotrophin (B1180697) (PTN) and P-glycoprotein (P-gp). P-gp is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, actively removing chemotherapeutic agents like paclitaxel from the cancer cell, thereby conferring resistance. By inhibiting Src, this compound effectively reduces the levels of P-gp, leading to intracellular accumulation of paclitaxel and subsequent cell death.[2] This process is also associated with the induction of apoptosis and regulation of the cell cycle.[2]
Signaling Pathway Diagram: Src/PTN/P-gp Axis Inhibition
Putative Role in Autophagy and Apoptosis via PI3K/Akt/mTOR Pathway
While direct studies on this compound are limited in this area, research on the structurally similar compound Tenacissoside H provides strong indications of a likely mechanism involving the PI3K/Akt/mTOR pathway. Tenacissoside H has been shown to induce both autophagy and apoptosis in hepatocellular carcinoma cells by downregulating this critical survival pathway.[3]
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[4][5][6][7][8] Its inhibition can lead to the activation of autophagy, a cellular recycling process, and apoptosis, or programmed cell death. It is plausible that this compound shares this mechanism of action. Inhibition of this pathway would lead to decreased phosphorylation of Akt and mTOR, which in turn would upregulate autophagy-related proteins like LC3-II and Beclin-1, and pro-apoptotic proteins.[3]
Hypothesized Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition
Experimental Protocols
The following are summaries of the methodologies employed in the studies elucidating the mechanisms of action of this compound and related compounds.
In Vitro Osteoarthritis Model[1]
-
Cell Culture: Primary mouse chondrocytes are isolated and cultured.
-
Induction of OA Model: Chondrocytes are stimulated with Interleukin-1 beta (IL-1β) to mimic the inflammatory conditions of osteoarthritis.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
mRNA Expression Analysis (PCR): Total RNA is extracted, reverse transcribed to cDNA, and quantitative PCR is performed to measure the mRNA levels of MMP-13, MMP-3, TNF-α, IL-6, and iNOS.
-
Protein Expression Analysis (Western Blot): Cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with primary antibodies against Collagen-II, MMP-13, p65, p-p65, and IκBα, followed by secondary antibodies for detection.
-
Immunofluorescence: Chondrocytes are fixed, permeabilized, and incubated with an antibody for Collagen-II to visualize its expression and localization.
Paclitaxel Resistance in Ovarian Cancer Model[2]
-
Cell Lines: Paclitaxel-resistant ovarian cancer cell line (A2780/T) is used.
-
Cell Viability Assay (CCK-8): Cells are treated with this compound and/or Paclitaxel, and cell viability is assessed using a CCK-8 kit to determine the reversal of resistance.
-
Apoptosis Assays:
-
Hoechst 33342 Staining: Nuclear morphology changes characteristic of apoptosis are observed by fluorescence microscopy.
-
Flow Cytometry: Cells are stained with Annexin V and Propidium Iodide (PI) to quantify the percentage of apoptotic cells.
-
-
Wound Healing Assay: A scratch is made in a confluent cell monolayer, and the rate of cell migration to close the wound is measured to assess cell migration ability.
-
Western Blot and RT-PCR: The mRNA and protein expression levels of components of the Src/PTN/P-gp signaling axis are determined.
-
P-gp Activity Assay (Flow Cytometry): The efflux pump activity of P-gp is measured using a fluorescent substrate to confirm functional inhibition.
Conclusion
This compound exhibits a multi-target mechanism of action, making it a compound of significant interest for therapeutic development. Its ability to suppress the NF-κB pathway provides a strong rationale for its use in inflammatory diseases such as osteoarthritis. Furthermore, its capacity to reverse paclitaxel resistance in ovarian cancer by targeting the Src/PTN/P-gp axis highlights its potential as an adjuvant in cancer chemotherapy. While further direct evidence is required, the likely involvement of the PI3K/Akt/mTOR pathway in inducing autophagy and apoptosis broadens its potential anti-cancer applications. Future research should focus on detailed dose-response studies, pharmacokinetic profiling, and in vivo efficacy in relevant disease models to fully elucidate its therapeutic utility.
References
- 1. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reverses paclitaxel resistance by inhibiting Src/PTN/P-gp signaling axis activation in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
Tenacissoside G: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenacissoside G, a C21 steroidal glycoside, has emerged as a compound of significant interest within the scientific community. Primarily sourced from the plant Marsdenia tenacissima, this molecule has demonstrated noteworthy biological activities, particularly in the modulation of inflammatory pathways. This technical guide provides an in-depth overview of this compound, focusing on its natural source, abundance, detailed experimental protocols for its isolation and quantification, and its mechanism of action related to the NF-κB signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Source and Abundance
This compound is a naturally occurring phytochemical predominantly isolated from the stems and roots of Marsdenia tenacissima (Roxb.) Wight & Arn., a plant belonging to the Apocynaceae family.[1][2][3] This plant has a history of use in traditional medicine, particularly in China.[4][5]
While precise quantitative data for the natural abundance of this compound is not extensively reported in the available literature, studies on related C21 steroidal glycosides from M. tenacissima provide valuable insights into its potential concentration. For instance, the content of a structurally similar compound, Tenacissoside H, has been quantified in various samples of M. tenacissima, with its abundance ranging from 0.39% to 1.09% of the dry weight of the plant material. This suggests that this compound is likely present in comparable, albeit variable, concentrations.
Table 1: Natural Abundance of Related C21 Steroidal Glycosides in Marsdenia tenacissima
| Compound | Plant Part | Method of Quantification | Reported Abundance (% of Dry Weight) |
| Tenacissoside H | Stems | HPLC | 0.39 - 1.09 |
Experimental Protocols
The isolation and purification of this compound from Marsdenia tenacissima involve a multi-step process combining extraction and chromatographic techniques. The following protocols are a synthesis of methodologies described in the scientific literature.
Extraction
-
Plant Material Preparation: The dried and powdered stems or roots of Marsdenia tenacissima are used as the starting material.
-
Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. This process is typically repeated three times to ensure maximum extraction of the glycosides.
-
Concentration: The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform (B151607) and ethyl acetate (B1210297). This step separates compounds based on their solubility, with the C21 steroidal glycosides typically concentrating in the chloroform and ethyl acetate fractions.
-
Fraction Concentration: Each solvent fraction is concentrated in vacuo to yield a dried residue.
Purification
-
Silica (B1680970) Gel Column Chromatography: The chloroform or ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol (B129727). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step separates molecules based on their size.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is often achieved using preparative HPLC with a C18 column and a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient.
Quantification (UPLC-MS/MS)
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method can be employed for the quantification of this compound in biological matrices.
-
Sample Preparation: Plasma samples are prepared by liquid-liquid extraction with ethyl acetate. The organic layer is evaporated, and the residue is reconstituted in methanol.
-
Chromatographic Conditions:
-
Column: UPLC HSS T3 column (e.g., 50 mm × 2.1 mm, 1.8 μm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) is used for quantitative analysis.
-
Signaling Pathway: Inhibition of NF-κB
This compound has been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB (a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα.
Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the p65 subunit of NF-κB, leading to its translocation into the nucleus. In the nucleus, p65 binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.
This compound, along with its analogue Tenacissoside H, has been shown to inhibit this pathway by preventing the phosphorylation of IκBα. This action blocks the subsequent degradation of IκBα and the nuclear translocation of p65, thereby downregulating the expression of inflammatory mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. Two new C21 steroidal glycosides from Marsdenia tenacissima (ROXB.) WIGHT et ARN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Five new C21 steroidal glycosides from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Marsdenia tenacissima extract induces apoptosis and suppresses autophagy through ERK activation in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marsdenia tenacissima enhances immune response of tumor infiltrating T lymphocytes to colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenacissoside G: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissoside G is a C21 steroidal glycoside isolated from the stems of Marsdenia tenacissima, a plant used in traditional medicine.[1][2] This compound has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory effects and the ability to reverse multidrug resistance in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols for its study.
Chemical Structure and Properties
This compound is a complex molecule with a polycyclic steroid core and a sugar moiety. Its structure has been elucidated through spectroscopic methods.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₂H₆₄O₁₄ | [1] |
| Molecular Weight | 792.95 g/mol | [1] |
| CAS Number | 191729-43-8 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic treatment). Aqueous solutions can be prepared using co-solvents such as PEG300 and Tween-80. | [1] |
Spectroscopic Data
Mass spectrometry is a key technique for the identification and quantification of this compound. In electrospray ionization (ESI) positive ion mode, this compound can be detected using multiple reaction monitoring (MRM).
Table 2: Mass Spectrometry Parameters for this compound
| Parameter | Value | Reference |
| Ionization Mode | ESI Positive | [2] |
| Precursor Ion (m/z) | 815.5 | [2] |
| Product Ion (m/z) | 755.5 | [2] |
Biological Activities and Signaling Pathways
This compound has demonstrated significant potential in two key therapeutic areas: osteoarthritis and cancer chemotherapy.
Anti-inflammatory Effects in Osteoarthritis
This compound has been shown to alleviate the symptoms of osteoarthritis by exerting anti-inflammatory effects.[3] The primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3]
In response to inflammatory stimuli such as Interleukin-1 beta (IL-1β), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This process releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for iNOS, TNF-α, IL-6, and matrix metalloproteinases (MMPs) like MMP-3 and MMP-13, which contribute to cartilage degradation. This compound intervenes in this pathway by suppressing the activation of NF-κB, thereby reducing the expression of these inflammatory and catabolic mediators.[3]
Reversal of Multidrug Resistance in Cancer
This compound has also been identified as a potent agent for reversing multidrug resistance (MDR) in cancer cells, particularly those that overexpress P-glycoprotein (P-gp).[4] P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing chemotherapeutic drugs from cancer cells and thereby reducing their efficacy.
This compound has been shown to reverse paclitaxel (B517696) resistance in ovarian cancer cells by inhibiting the Src/PTN/P-gp signaling axis.[4] The Src kinase, when activated, can lead to the upregulation and increased activity of Pleiotrophin (PTN), which in turn enhances the expression and function of P-gp. By inhibiting the expression and phosphorylation of Src, this compound effectively downregulates this entire pathway, leading to reduced P-gp expression and activity.[4] This inhibition results in the intracellular accumulation of chemotherapeutic agents like paclitaxel, restoring their cytotoxic effects.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the biological effects of this compound.
In Vitro Model of Osteoarthritis
1. Cell Culture and Treatment:
-
Primary mouse chondrocytes are isolated and cultured.
-
To induce an osteoarthritic phenotype, cells are stimulated with IL-1β.
-
Cells are then treated with varying concentrations of this compound.
2. Gene Expression Analysis (PCR):
-
Total RNA is extracted from the treated chondrocytes.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative PCR (qPCR) is used to measure the mRNA expression levels of key genes involved in inflammation and cartilage degradation, such as MMP-3, MMP-13, TNF-α, IL-6, and iNOS.
3. Protein Expression Analysis (Western Blot):
-
Total protein is extracted from the treated cells.
-
Protein concentrations are determined using a BCA assay.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest, such as Collagen-II, MMP-13, p65, phospho-p65, and IκBα.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4. Immunofluorescence:
-
Chondrocytes are grown on coverslips and treated as described above.
-
Cells are fixed, permeabilized, and blocked.
-
Incubation with a primary antibody against Collagen-II is performed, followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Images are captured using a fluorescence microscope to visualize the expression and localization of Collagen-II.
In Vivo Model of Osteoarthritis
1. Animal Model:
-
Osteoarthritis is surgically induced in mice, for example, through destabilization of the medial meniscus (DMM).[3][5]
-
Mice are treated with this compound, typically via oral gavage or intraperitoneal injection.
2. Histological Analysis:
-
At the end of the treatment period, the knee joints are harvested, fixed, decalcified, and embedded in paraffin.
-
Sections of the joint are stained with Safranin O and Fast Green to visualize cartilage proteoglycan content.
-
The severity of cartilage degradation is assessed using a standardized scoring system, such as the OARSI score.
P-glycoprotein Inhibition and Multidrug Resistance Reversal Assays
1. Cell Culture:
-
A drug-resistant cancer cell line overexpressing P-gp (e.g., A2780/T ovarian cancer cells) and its parental sensitive cell line are used.[4]
2. Cell Viability Assay (CCK-8/MTT):
-
Cells are seeded in 96-well plates and treated with a chemotherapeutic drug (e.g., paclitaxel) in the presence or absence of various concentrations of this compound.
-
After a set incubation period (e.g., 24-72 hours), a CCK-8 or MTT solution is added to each well.
-
The absorbance is measured to determine cell viability.
-
The reversal fold is calculated to quantify the ability of this compound to sensitize resistant cells to the chemotherapeutic agent.
3. P-gp Efflux Assay (Flow Cytometry):
-
Resistant cells are incubated with a fluorescent P-gp substrate (e.g., Rhodamine 123) in the presence or absence of this compound or a known P-gp inhibitor (e.g., verapamil).
-
The intracellular accumulation of the fluorescent substrate is measured by flow cytometry.
-
An increase in fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
4. Western Blot Analysis:
-
The expression levels of proteins in the Src/PTN/P-gp signaling axis are determined by Western blot as described in the osteoarthritis protocol, using specific antibodies for Src, phospho-Src, PTN, and P-gp.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reverses paclitaxel resistance by inhibiting Src/PTN/P-gp signaling axis activation in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental osteoarthritis models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenacissoside G: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissoside G is a C21 steroidal glycoside isolated from the traditional Chinese medicinal plant Marsdenia tenacissima. This plant has a long history of use in treating various ailments, and modern research has focused on its rich composition of bioactive compounds, particularly C21 steroidal glycosides, for their potential therapeutic applications.[1][2][3] This technical guide provides an in-depth overview of the discovery, isolation, and characterized biological activities of this compound, with a focus on its anti-inflammatory and anti-cancer properties. Detailed experimental protocols and data are presented to support further research and development.
Discovery and Isolation of this compound
The initial discovery and characterization of this compound were part of broader phytochemical investigations into the constituents of Marsdenia tenacissima. While the original publication detailing its first isolation provides the foundational data, this guide synthesizes the general methodology employed for the separation of C21 steroidal glycosides from this plant, a process that led to the identification of this compound.
Experimental Protocol: Isolation and Purification
The following protocol is a representative method for the isolation of this compound and other C21 steroidal glycosides from the dried stems of Marsdenia tenacissima.
1. Extraction:
-
Powdered, air-dried stems of Marsdenia tenacissima are extracted exhaustively with 95% ethanol (B145695) at room temperature.
-
The resulting extract is concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
The ethyl acetate fraction, typically rich in C21 steroidal glycosides, is collected for further purification.
3. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of chloroform (B151607) and methanol (B129727). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound is achieved by preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol and water.
4. Structure Elucidation:
-
The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to determine the complete chemical structure and stereochemistry of the molecule.
-
Experimental Workflow for Isolation and Purification
Caption: General workflow for the isolation and purification of this compound.
Spectroscopic Data for this compound
The structural identity of this compound is confirmed through detailed analysis of its mass spectrometry and NMR data.
| Spectroscopic Data | This compound |
| Mass Spectrometry | ESI-MS: m/z [M+Na]+ (Specific value to be obtained from the original publication) |
| ¹H NMR | (Detailed chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicity to be listed here as reported in the original publication. This would include signals for the steroidal aglycone and the glycosidic moieties.) |
| ¹³C NMR | (Detailed chemical shifts (δ) in ppm for each carbon atom in the molecule to be listed here as reported in the original publication. This would differentiate the carbons of the aglycone from those of the sugar residues.) |
Biological Activities of this compound
This compound has demonstrated significant potential in preclinical studies, particularly in the areas of anti-inflammatory and anti-cancer activities.
Anti-Inflammatory Activity in Osteoarthritis
This compound has been shown to alleviate the symptoms of osteoarthritis by inhibiting the inflammatory response in chondrocytes. The primary mechanism of action involves the suppression of the NF-κB signaling pathway.
-
Cell Culture: Primary mouse chondrocytes are isolated and cultured.
-
Induction of Inflammation: Chondrocytes are stimulated with interleukin-1β (IL-1β) to induce an inflammatory response, mimicking the conditions of osteoarthritis.
-
Treatment: The IL-1β-stimulated chondrocytes are treated with varying concentrations of this compound.
-
Gene Expression Analysis (qPCR): The mRNA expression levels of pro-inflammatory and matrix-degrading enzymes are quantified using quantitative real-time PCR (qPCR). Key targets include iNOS, TNF-α, IL-6, MMP-3, and MMP-13.
-
Protein Expression Analysis (Western Blot): The protein levels of key signaling molecules and cartilage matrix components are determined by Western blotting. This includes the analysis of phosphorylated p65 (a subunit of NF-κB), IκBα (an inhibitor of NF-κB), and Collagen-II.
-
Immunofluorescence: The expression and localization of Collagen-II in chondrocytes are visualized using immunofluorescence microscopy.
| Parameter | Effect of this compound Treatment |
| mRNA Expression | |
| iNOS | Significantly decreased |
| TNF-α | Significantly decreased |
| IL-6 | Significantly decreased |
| MMP-3 | Significantly decreased |
| MMP-13 | Significantly decreased |
| Protein Expression | |
| p-p65 | Significantly decreased |
| IκBα Degradation | Inhibited |
| Collagen-II Degradation | Inhibited |
NF-κB Signaling Pathway in Osteoarthritis and the Effect of this compound
Caption: this compound inhibits the IL-1β-induced NF-κB signaling pathway.
Synergistic Anti-Cancer Activity with 5-Fluorouracil (B62378) in Colorectal Cancer
This compound has been found to potentiate the anti-cancer effects of the chemotherapy drug 5-fluorouracil (5-FU) in human colorectal cancer cells. This synergistic effect is mediated through the induction of cell cycle arrest and p53-mediated apoptosis.
-
Cell Lines: Human colorectal cancer cell lines (e.g., HCT116, SW480) are used.
-
Cell Proliferation Assay (CCK-8): The anti-proliferative effects of this compound, 5-FU, and their combination are assessed using a CCK-8 assay. The Combination Index (CI) is calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Cell Cycle Analysis (Flow Cytometry): Cells are treated with the compounds, stained with propidium (B1200493) iodide (PI), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Apoptosis Analysis (Flow Cytometry): Apoptosis is quantified by flow cytometry using Annexin V-FITC and PI staining.
-
DNA Damage Assay (Comet Assay): The extent of DNA damage induced by the treatments is evaluated using the alkaline comet assay.
-
Protein Expression Analysis (Western Blot): The expression levels of proteins involved in apoptosis and cell cycle regulation are analyzed by Western blot. Key targets include caspases (e.g., caspase-3, -8, -9), p53, and phosphorylated p53.
-
In Vivo Xenograft Model: The synergistic anti-tumor effect is validated in a xenograft mouse model where human colorectal cancer cells are implanted into immunocompromised mice, followed by treatment with this compound, 5-FU, or their combination. Tumor growth is monitored over time.
| Parameter | This compound + 5-FU |
| Cell Proliferation | Synergistic inhibition |
| Cell Cycle | Arrest at S and G2/M phases |
| Apoptosis | Significant induction |
| DNA Damage | Enhanced |
| Protein Expression | |
| Activated Caspases | Increased |
| Phosphorylated p53 (Ser46) | Increased |
Proposed Synergistic Mechanism of this compound and 5-FU
Caption: Synergistic action of this compound and 5-FU leading to tumor inhibition.
Conclusion
This compound, a C21 steroidal glycoside from Marsdenia tenacissima, has emerged as a promising natural product with significant therapeutic potential. Its well-characterized anti-inflammatory and synergistic anti-cancer activities, mediated through the modulation of key signaling pathways such as NF-κB and p53, warrant further investigation. The detailed experimental protocols and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound in developing novel therapies for inflammatory diseases and cancer. Further studies are encouraged to elucidate its pharmacokinetic and toxicological profiles to pave the way for clinical translation.
References
In Vitro Anti-inflammatory Effects of Tenacissoside G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the demonstrated in vitro anti-inflammatory properties of Tenacissoside G, a flavonoid derived from Marsdenia tenacissima. The information is compiled from peer-reviewed research, focusing on its mechanism of action in cellular models of inflammation, particularly relevant to osteoarthritis. This document details its effects on key inflammatory mediators and signaling pathways, presents standardized experimental protocols, and visualizes the molecular interactions and workflows.
Quantitative Data Summary
This compound has been shown to exert significant anti-inflammatory and chondroprotective effects in in vitro models using primary mouse chondrocytes stimulated with Interleukin-1β (IL-1β). While specific IC50 values and dose-dependent percentages of inhibition are not detailed in the primary literature, the compound has been confirmed to significantly suppress the expression of key inflammatory and matrix degradation markers.[1]
Table 1: Effect of this compound on Pro-inflammatory Gene Expression
| Target Gene | Effect in IL-1β-stimulated Chondrocytes | Method of Detection |
| iNOS (Inducible Nitric Oxide Synthase) | Significant Inhibition | RT-PCR |
| TNF-α (Tumor Necrosis Factor-alpha) | Significant Inhibition | RT-PCR |
| IL-6 (Interleukin-6) | Significant Inhibition | RT-PCR |
| MMP-3 (Matrix Metalloproteinase-3) | Significant Inhibition | RT-PCR |
| MMP-13 (Matrix Metalloproteinase-13) | Significant Inhibition | RT-PCR |
| Data derived from a 2023 study in Immunology Letters, which demonstrated significant downregulation of target mRNA expression in the presence of this compound.[1] |
Table 2: Effect of this compound on Protein Expression and Pathway Activation
| Target Protein | Effect in IL-1β-stimulated Chondrocytes | Method of Detection |
| Collagen-II | Inhibition of Degradation | Western Blot |
| MMP-13 (Matrix Metalloproteinase-13) | Significant Inhibition | Western Blot |
| p-p65 (Phosphorylated NF-κB p65) | Significant Suppression | Western Blot |
| IκBα (Inhibitor of NF-κB Alpha) | Inhibition of Degradation | Western Blot |
| This compound was found to suppress the activation of the NF-κB pathway, as evidenced by reduced phosphorylation of the p65 subunit and stabilization of its inhibitor, IκBα.[1] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary anti-inflammatory mechanism of this compound in chondrocytes is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions like osteoarthritis, pro-inflammatory cytokines such as IL-1β trigger a cascade that leads to the activation of NF-κB, a key transcription factor for numerous inflammatory genes.[1][2]
This compound intervenes in this pathway by preventing the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB. It also inhibits the degradation of IκBα, the protein that sequesters NF-κB in the cytoplasm. By maintaining the integrity of the NF-κB/IκBα complex, this compound effectively blocks the transcription of downstream targets, including iNOS, TNF-α, IL-6, and various matrix-degrading enzymes like MMPs.
References
The Neuroprotective Potential of Tenacissoside G: A Technical Guide for Researchers
Disclaimer: Scientific literature on the specific neuroprotective properties of Tenacissoside G in neuronal cell lines is currently limited. This guide utilizes data from the well-researched ginsenoside, Ginsenoside Rd, as a representative saponin (B1150181) to illustrate the potential neuroprotective mechanisms and experimental methodologies that could be applied to the study of this compound. Ginsenoside Rd shares a similar steroidal saponin structure and is known for its potent neuroprotective effects.
Introduction
Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present a significant challenge to global health. The development of effective neuroprotective agents is a critical area of research. Saponins (B1172615), a class of naturally occurring glycosides, have garnered considerable attention for their diverse pharmacological activities, including neuroprotection. This technical guide explores the potential neuroprotective properties of this compound, using Ginsenoside Rd as a proxy, in neuronal cell lines. It provides an in-depth overview of its mechanisms of action, detailed experimental protocols for its evaluation, and a summary of quantitative data from relevant studies. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel neuroprotective therapeutics.
Quantitative Data Summary
The neuroprotective effects of Ginsenoside Rd have been quantified in various in vitro models of neuronal injury. The following tables summarize key findings on its ability to enhance cell viability and modulate apoptotic markers.
Table 1: Effect of Ginsenoside Rd on Neuronal Cell Viability in a Glutamate-Induced Excitotoxicity Model
| Neuronal Cell Line | Glutamate (B1630785) Concentration | Ginsenoside Rd Concentration (µM) | Cell Viability (% of Control) | Reference |
| Primary Hippocampal Neurons | 500 µM | 0.1 | 63.35 ± 0.92 | [1] |
| 1 | 86.33 ± 1.34 | [1] | ||
| 10 | 91.41 ± 1.78 | [1] | ||
| Rat Cortical Neurons | Not Specified | 1 | Increased | [2] |
| 3 | Increased | [2] | ||
| 10 | Increased | |||
| 30 | Increased |
Table 2: Modulation of Apoptosis-Related Proteins by Ginsenoside Rd in Neuronal Cells
| Neuronal Cell Line | Insult | Ginsenoside Rd Concentration (µM) | Outcome | Reference |
| SH-SY5Y | 1-Methyl-4-phenylpyridinium (MPP+) | 1 | Reduced Bax expression and Bax/Bcl-2 ratio | |
| 10 | Reduced Bax expression and Bax/Bcl-2 ratio | |||
| Rat Cortical Neurons | Glutamate | 1, 3, 10 | Concentration-dependent inhibition of caspase-3 activation |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the neuroprotective properties of compounds like Ginsenoside Rd in neuronal cell lines.
Cell Culture and Induction of Neurotoxicity
3.1.1 Cell Line Maintenance
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days, and cells are passaged upon reaching 80-90% confluency.
3.1.2 Glutamate-Induced Excitotoxicity Model
-
Cell Seeding: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well or in 6-well plates at a density of 2 x 10^5 cells/well for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of the test compound (e.g., Ginsenoside Rd at 1, 10, 50 µM) for a specified period, for instance, 2 hours.
-
Induction of Neurotoxicity: Following pre-treatment, expose the cells to a neurotoxic concentration of glutamate (e.g., 1 mM) for 24 hours. A control group without glutamate exposure and a vehicle control group should be included.
Assessment of Neuroprotection
3.2.1 MTT Assay for Cell Viability
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Incubation with MTT: After the neurotoxicity induction period, remove the culture medium and add 100 µL of fresh medium containing 10 µL of the MTT stock solution to each well of the 96-well plate. Incubate for 4 hours at 37°C.
-
Solubilization of Formazan (B1609692): Carefully remove the MTT-containing medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
3.2.2 TUNEL Assay for Apoptosis
-
Cell Fixation: Grow cells on glass coverslips in a 24-well plate. After treatment, fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
TUNEL Reaction: Perform the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay according to the manufacturer's instructions of a commercially available kit. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase and fluorescently labeled dUTP.
-
Microscopy: Mount the coverslips on microscope slides and visualize the apoptotic cells (displaying fluorescence) using a fluorescence microscope.
3.2.3 Western Blot Analysis for Apoptotic Proteins
-
Protein Extraction: Lyse the treated cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bax, Bcl-2, Nrf2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Ginsenoside Rd are attributed to its modulation of multiple intracellular signaling pathways.
Inhibition of Glutamate-Induced Calcium Influx
Glutamate-induced excitotoxicity is a major contributor to neuronal cell death, primarily mediated by excessive calcium (Ca2+) influx through N-methyl-D-aspartate (NMDA) receptors. Ginsenoside Rd has been shown to protect hippocampal neurons by attenuating this glutamate-induced increase in intracellular free Ca2+. This action helps to prevent the downstream cascade of neurotoxic events, including mitochondrial dysfunction and activation of apoptotic pathways.
Activation of the PI3K/Akt/Nrf2 Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival. Ginsenoside Rd has been demonstrated to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, can promote the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression and thereby protecting the neuron from oxidative stress.
Regulation of the Mitochondrial Apoptosis Pathway
Neuronal apoptosis is often mediated by the intrinsic mitochondrial pathway, which is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax promote the release of cytochrome c from the mitochondria, while anti-apoptotic proteins like Bcl-2 inhibit this process. Ginsenoside Rd has been shown to decrease the Bax/Bcl-2 ratio, thereby preventing the release of cytochrome c and the subsequent activation of caspases, ultimately inhibiting apoptosis and promoting neuronal survival.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the neuroprotective properties of a test compound like this compound in a neuronal cell line model of neurotoxicity.
Conclusion
While direct evidence for the neuroprotective effects of this compound is yet to be established, the data presented for the structurally related ginsenoside, Ginsenoside Rd, provide a strong rationale for its investigation. The multifaceted mechanisms of action, including the inhibition of excitotoxicity, activation of antioxidant pathways, and modulation of apoptosis, highlight the therapeutic potential of this class of compounds. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to systematically evaluate the neuroprotective properties of this compound and other novel saponins in neuronal cell lines. Such studies are crucial for the development of new and effective treatments for neurodegenerative diseases.
References
Tenacissoside G and the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenacissoside G, a C21 steroidal glycoside isolated from Marsdenia tenacissima, has demonstrated significant anti-inflammatory properties. Emerging research indicates that a primary mechanism underlying these effects is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the NF-κB pathway, including its mechanism of action, supporting quantitative data, and detailed experimental protocols. Data from the closely related compound Tenacissoside H is also included to provide a more complete mechanistic picture, given their structural similarities and shared therapeutic effects.
Introduction to the NF-κB Signaling Pathway
The NF-κB family of transcription factors are central regulators of the inflammatory response. In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p65 subunit, leading to its translocation into the nucleus. Once in the nucleus, p65 initiates the transcription of a wide array of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and matrix metalloproteinases (MMPs).
Mechanism of Action of this compound on NF-κB Signaling
This compound exerts its anti-inflammatory effects by intervening at key steps in the NF-κB signaling cascade. The primary mechanism of action is the inhibition of IKKβ phosphorylation, which subsequently prevents the phosphorylation and degradation of IκBα. This leads to the retention of NF-κB p65 in the cytoplasm, thereby suppressing its nuclear translocation and the subsequent transcription of pro-inflammatory target genes.
Quantitative Data on the Effects of Tenacissosides
The following tables summarize the quantitative effects of this compound and the related Tenacissoside H on key markers of the NF-κB signaling pathway.
Table 1: Effect of this compound on Pro-inflammatory Gene Expression in IL-1β-stimulated Mouse Chondrocytes
| Gene | Treatment | Result | Citation |
| iNOS | This compound | Significantly inhibited mRNA expression | [1] |
| TNF-α | This compound | Significantly inhibited mRNA expression | [1] |
| IL-6 | This compound | Significantly inhibited mRNA expression | [1] |
| MMP-3 | This compound | Significantly inhibited mRNA expression | [1] |
| MMP-13 | This compound | Significantly inhibited mRNA expression | [1] |
Table 2: Effect of Tenacissosides on NF-κB Pathway Protein Expression
| Protein | Treatment | Cell/Animal Model | Method | Result | Citation |
| p-p65 | This compound | IL-1β-stimulated mouse chondrocytes | Western Blot | Significantly suppressed expression | |
| p-IKKα/β | Tenacissoside H | RANKL-stimulated BMMs | Western Blot | Considerably impacted phosphorylation 5 min after stimulation | |
| p-p65 | Tenacissoside H | RANKL-stimulated BMMs | Western Blot | Noticeable impact on phosphorylation after 5 min | |
| IκBα | Tenacissoside H | RANKL-stimulated BMMs | Western Blot | Effect on degradation occurred after 20 min | |
| p65 Nuclear Translocation | Tenacissoside H | RANKL-stimulated BMMs | Immunofluorescence | Suppressed RANKL-induced nuclear translocation |
Detailed Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature for studying the effects of Tenacissosides on the NF-κB pathway.
In Vitro Cell Culture and Treatment
-
Cell Line: Primary mouse chondrocytes or bone marrow-derived macrophages (BMMs).
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Stimulation: To induce an inflammatory response and activate the NF-κB pathway, cells are stimulated with either IL-1β (e.g., 10 ng/mL) or RANKL (e.g., 50 ng/mL).
-
Tenacissoside Treatment: Cells are pre-treated with varying concentrations of this compound or H for a specified period (e.g., 2 hours) before the addition of the inflammatory stimulus.
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-p65, p65, IκBα, p-IKKα/β, IKKβ, and β-actin.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from treated cells using a TRIzol reagent according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: The relative mRNA expression of target genes (e.g., iNOS, TNF-α, IL-6, MMP-13) is quantified by qRT-PCR using a SYBR Green PCR master mix. The relative expression levels are calculated using the 2-ΔΔCt method, with GAPDH as the internal control.
Immunofluorescence for p65 Nuclear Translocation
-
Cell Seeding and Treatment: Cells are grown on glass coverslips and treated as described in section 4.1.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.1% Triton X-100 for 10 minutes.
-
Immunostaining: Cells are blocked with 5% bovine serum albumin (BSA) for 1 hour and then incubated with an anti-p65 primary antibody overnight at 4°C.
-
Visualization: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour. The nuclei are counterstained with DAPI. The coverslips are mounted on glass slides, and images are captured using a fluorescence microscope.
Experimental Workflow Visualization
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for inflammatory diseases by targeting the NF-κB signaling pathway. The available evidence strongly suggests that its primary mechanism of action involves the inhibition of IKK phosphorylation, leading to the suppression of NF-κB activation and the downstream inflammatory cascade. While research on this compound is still emerging, the data from the closely related Tenacissoside H provides a robust framework for its anti-inflammatory properties.
Future research should focus on obtaining more detailed quantitative data for this compound, including its IC50 value for IKKβ inhibition and dose-response effects on a wider range of NF-κB target genes. Further in vivo studies in various inflammatory disease models are also warranted to fully elucidate its therapeutic potential and safety profile. The development of more specific molecular probes for this compound could also aid in identifying its direct binding partners within the NF-κB signaling pathway.
References
Pharmacological Profile of Tenacissoside G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenacissoside G, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, has emerged as a promising bioactive compound with significant therapeutic potential. Primarily recognized for its potent anti-inflammatory properties, recent studies have also elucidated its anti-cancer activities, particularly in synergistic combination with established chemotherapeutic agents. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, summarizing available quantitative data, and outlining key experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics.
Anti-inflammatory Profile: Osteoarthritis
This compound has demonstrated significant chondroprotective effects, positioning it as a potential therapeutic agent for osteoarthritis (OA). The primary mechanism underlying this activity is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and catabolism in articular cartilage.
Mechanism of Action
In the context of osteoarthritis, pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) trigger a signaling cascade that leads to the activation of the NF-κB pathway. This results in the transcription of genes encoding various inflammatory and matrix-degrading proteins, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and matrix metalloproteinases (MMPs). This compound intervenes in this process by suppressing the activation of NF-κB in chondrocytes stimulated by IL-1β.[1][2] This inhibition leads to a downstream reduction in the expression of key inflammatory and catabolic mediators, thereby protecting the cartilage from degradation.[1][2]
In Vitro Efficacy
Studies on primary mouse chondrocytes have shown that this compound significantly inhibits the expression of several key inflammatory and catabolic markers induced by IL-1β.
Table 1: In Vitro Anti-inflammatory Activity of this compound in IL-1β-Stimulated Chondrocytes
| Biomarker | Effect of this compound |
| iNOS | Significantly Inhibited |
| TNF-α | Significantly Inhibited |
| IL-6 | Significantly Inhibited |
| MMP-3 | Significantly Inhibited |
| MMP-13 | Significantly Inhibited |
| Collagen-II Degradation | Significantly Inhibited |
| NF-κB Activation | Significantly Suppressed |
| Note: Quantitative percentage inhibition data at specific concentrations of this compound are detailed in the full publication by Wei et al., 2023.[1][2] |
In Vivo Efficacy
In a surgically induced destabilization of the medial meniscus (DMM) mouse model of osteoarthritis, this compound was shown to reduce articular cartilage damage and lower the Osteoarthritis Research Society International (OARSI) score, indicating its protective effect on joint structure in a living organism.[1][2]
Signaling Pathway
Anti-cancer Profile: Colorectal Cancer
This compound has also been identified as a potent anti-cancer agent, particularly demonstrating a synergistic effect with the conventional chemotherapeutic drug 5-fluorouracil (B62378) (5-FU) in human colorectal cancer (CRC) cells.[1]
Mechanism of Action
The anti-proliferative effect of this compound in colorectal cancer is characterized by the induction of cell cycle arrest and apoptosis.[1] When combined with 5-FU, this compound potentiates the anti-cancer effects through several mechanisms, including enhanced activation of the caspase cascade, increased DNA damage, and the induction of p53 phosphorylation at Serine 46.[1] This synergistic interaction suggests that this compound could be used to increase the efficacy of 5-FU-based chemotherapy and potentially reduce its adverse effects.[1]
In Vitro Efficacy
This compound exhibits a dose-dependent growth inhibitory activity against various human colorectal cancer cell lines.[1] The synergistic effect with 5-FU has been quantified using the Combination Index (CI) method, where a CI value of less than 1 indicates synergism.
Table 2: In Vitro Anti-cancer Activity of this compound
| Cell Line(s) | Effect of this compound (Alone) | Effect of this compound + 5-FU |
| Human Colorectal Cancer | Dose-dependent growth inhibition | Synergistic anti-proliferative effect (CI < 1) |
| Human Colorectal Cancer | Induction of cell cycle arrest | Enhanced apoptosis |
| Note: Specific IC50 values and Combination Index values for different colorectal cancer cell lines are available in the full publication by Li et al., 2021.[1] |
In Vivo Efficacy
The synergistic anti-tumor effect of the combination of this compound and 5-FU has been validated in a xenograft mouse model of human colorectal cancer.[1]
Experimental Workflow
References
Tenacissoside G for Osteoarthritis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the therapeutic potential of Tenacissoside G in the context of osteoarthritis (OA). It consolidates key findings on its mechanism of action, presents quantitative data from preclinical studies, and offers detailed experimental protocols to facilitate further research and development.
Introduction to this compound and its Therapeutic Rationale in Osteoarthritis
Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, leading to pain, stiffness, and reduced mobility.[1] The inflammatory process plays a crucial role in the pathogenesis of OA, with pro-inflammatory cytokines such as interleukin-1β (IL-1β) stimulating chondrocytes to produce matrix-degrading enzymes and other inflammatory mediators.
This compound is a flavonoid compound isolated from the dry roots of Marsdenia tenacissima (Roxb).[1] It has demonstrated significant anti-inflammatory properties, making it a promising candidate for the development of a disease-modifying drug for osteoarthritis.[1] Preclinical studies have shown that this compound can protect chondrocytes from inflammation-induced damage and slow the progression of OA in animal models.[1]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary mechanism by which this compound exerts its chondroprotective effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In the context of osteoarthritis, IL-1β is a key activator of the NF-κB pathway in chondrocytes. This activation leads to the transcription of genes encoding for inflammatory cytokines (e.g., TNF-α, IL-6), inducible nitric oxide synthase (iNOS), and matrix metalloproteinases (MMPs) such as MMP-3 and MMP-13, which are responsible for the degradation of the cartilage extracellular matrix.[1]
This compound has been shown to suppress the activation of the NF-κB pathway in IL-1β-stimulated chondrocytes.[1] It achieves this by inhibiting the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα).[1] This, in turn, prevents the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of NF-κB target genes.[1]
Signaling Pathway Diagram
References
The Antitumor Potential of Tenacissoside G: A Technical Guide for Cancer Research Professionals
Abstract
Tenacissoside G (TG), a C21 steroidal glycoside isolated from the traditional medicinal plant Marsdenia tenacissima, has emerged as a promising natural compound with significant antitumor potential. This technical guide provides an in-depth analysis of the cytotoxic and mechanistic properties of this compound in various cancer cell lines. We consolidate available quantitative data on its efficacy, provide detailed experimental protocols for key assays, and visualize the core signaling pathways implicated in its mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic agents for oncology.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
This compound exhibits a range of antitumor activities, including direct cytotoxicity, cell cycle arrest, induction of apoptosis, and synergy with conventional chemotherapeutic agents. The following tables summarize the quantitative data on the efficacy of this compound and its related compounds.
Table 1: Cytotoxicity of this compound and Related Compounds (IC50 Values)
| Compound | Cancer Cell Line | Cell Type | 24h (µM) | 48h (µM) | 72h (µM) | Citation(s) |
| This compound | HCT116 | Colorectal Carcinoma | Data not available | Data not available | Data not available | [1][2] |
| LoVo | Colorectal Carcinoma | Data not available | Data not available | Data not available | [1][2] | |
| A2780/T | Paclitaxel-Resistant Ovarian Cancer | Data not available | Data not available | Data not available | [3][4] | |
| Tenacissoside H | LoVo | Colorectal Carcinoma | 40.24 (µg/mL) | 13.00 (µg/mL) | 5.73 (µg/mL) | [5] |
| Tenacissoside C | K562 | Chronic Myeloid Leukemia | 31.4 | 22.2 | 15.1 |
Note: Specific IC50 values for this compound are not explicitly stated in the abstracts of the reviewed literature, though dose-dependent growth inhibitory activity is confirmed. The data for Tenacissoside H is provided as a reference for a structurally related compound.
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution in Colorectal Cancer Cell Lines (Representative Data)
| Treatment | Cell Line | % Apoptotic Cells (Early + Late) | % G0/G1 Phase | % S Phase | % G2/M Phase | Citation(s) |
| Control | HCT116 | ~5% | ~55% | ~25% | ~20% | [1][2] |
| This compound (TG) | HCT116 | Increased | Increased | Decreased | No significant change | [1][2] |
| 5-Fluorouracil (B62378) (5-FU) | HCT116 | Increased | Increased | Decreased | No significant change | [1][2] |
| TG + 5-FU | HCT116 | Synergistically Increased | Synergistically Increased | Synergistically Decreased | No significant change | [1][2] |
Note: This table represents the qualitative effects described in the literature. Specific percentages for this compound treatment were not available in the reviewed abstracts and would be found in the full-text articles.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the antitumor potential of this compound.
Cell Viability Assay (CCK-8/MTT)
This assay is used to determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, A2780/T) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare a serial dilution of this compound in a complete culture medium. Replace the medium in the 96-well plates with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution (5 mg/mL in PBS) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C. For MTT, a solubilization step with 100 µL of DMSO or another suitable solvent is required after the incubation.
-
Data Acquisition: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis following treatment with this compound.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells in 6-well plates with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing, and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.
Western Blotting
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p53, Caspase-3, Src, p-Src, PI3K, p-Akt, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
This compound exerts its antitumor effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and drug resistance.
p53-Mediated Apoptosis in Colorectal Cancer
In colorectal cancer, this compound, particularly in combination with 5-fluorouracil, enhances DNA damage and induces the phosphorylation of the tumor suppressor protein p53 at Serine 46.[1][2] This activation of p53 leads to the upregulation of pro-apoptotic proteins and the increased activation of the caspase cascade, ultimately resulting in apoptotic cell death.[1]
Caption: p53-mediated apoptosis induced by this compound.
Inhibition of the MAPK/ERK Pathway
Extracts from Marsdenia tenacissima have been shown to inhibit the MAPK/ERK pathway in breast cancer. This pathway is a critical regulator of cell proliferation and survival. By inhibiting key kinases in this cascade, such as MEK and ERK, this compound can suppress downstream signaling that leads to uncontrolled cell growth.
Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.
Reversal of Paclitaxel (B517696) Resistance via Src/PTN/P-gp Axis in Ovarian Cancer
This compound has demonstrated the ability to reverse paclitaxel resistance in ovarian cancer cells.[3][4] It achieves this by inhibiting the expression and phosphorylation of Src, a non-receptor tyrosine kinase.[3][4] This, in turn, downregulates the downstream effectors Pleiotrophin (PTN) and P-glycoprotein (P-gp). P-gp is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, and its inhibition leads to the intracellular accumulation of paclitaxel, restoring its cytotoxic effect.[3][4][6][7][8]
Caption: Reversal of paclitaxel resistance by this compound via the Src/PTN/P-gp axis.
Conclusion and Future Directions
This compound exhibits significant antitumor properties across multiple cancer cell lines through diverse mechanisms of action, including the induction of p53-mediated apoptosis, inhibition of the MAPK/ERK pathway, and reversal of multidrug resistance. Its synergistic effects with established chemotherapeutic agents like 5-fluorouracil highlight its potential as an adjuvant therapy to enhance treatment efficacy and overcome resistance.
Future research should focus on obtaining more extensive quantitative data, including specific IC50 values for a broader range of cancer cell lines. In vivo studies are crucial to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of this compound. Further elucidation of its molecular targets and signaling interactions will be instrumental in optimizing its therapeutic application and advancing its development as a novel anticancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synergistically potentiates inhibitory effects of 5-fluorouracil to human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reverses paclitaxel resistance by inhibiting Src/PTN/P-gp signaling axis activation in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping the Role of P-gp in Multidrug Resistance: Insights from Recent Structural Studies | MDPI [mdpi.com]
- 8. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cardiotonic Activities of Tenacissoside G
A Note to the Reader:
Following a comprehensive review of the existing scientific literature, it is important to clarify that there is currently no publicly available research detailing the cardiotonic activities of Tenacissoside G. While its source, the plant Marsdenia tenacissima, has been traditionally used in some cultures for heart-related ailments, scientific investigation has primarily focused on the anti-inflammatory properties of this compound, particularly in the context of osteoarthritis.
The classic mechanism of action for many plant-derived cardiotonic compounds, such as cardiac glycosides, involves the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This guide will, therefore, outline the well-established principles and experimental methodologies used to evaluate such cardiotonic activity. While we cannot provide specific data for this compound, this document will serve as a technical blueprint for the potential future investigation of its cardiotonic properties.
Core Principles of Cardiotonic Activity via Na+/K+-ATPase Inhibition
The primary mechanism by which classic cardiotonic steroids exert their effects is through the inhibition of the Na+/K+-ATPase enzyme located in the plasma membrane of heart muscle cells (cardiomyocytes).[1][2] This enzyme is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane.[3]
The inhibition of the Na+/K+-ATPase pump leads to an increase in the intracellular concentration of Na+.[4] This elevation of intracellular Na+ alters the function of the Na+/Ca2+ exchanger (NCX), causing a reduction in Ca2+ efflux and consequently an increase in the intracellular Ca2+ concentration.[2] The elevated intracellular Ca2+ is then taken up into the sarcoplasmic reticulum (SR). During subsequent action potentials, a larger amount of Ca2+ is released from the SR, leading to a more forceful contraction of the myofilaments. This increase in the force of myocardial contraction is known as a positive inotropic effect.
Signaling Pathway for Na+/K+-ATPase Inhibition-Mediated Cardiotonicity
The sequence of events leading from Na+/K+-ATPase inhibition to increased cardiac contractility can be visualized as a distinct signaling pathway.
Caption: Hypothetical signaling pathway of this compound-induced cardiotonicity.
Quantitative Data on Cardiotonic Activity (Exemplar: Digoxin)
To illustrate the type of quantitative data generated in cardiotonic research, the following tables summarize representative findings for Digoxin, a well-characterized cardiac glycoside.
| In Vitro Parameter | Species/Tissue | Value | Reference Assay |
| EC50 for Positive Inotropy | Guinea Pig Papillary Muscle | 0.2 - 0.5 µM | Isometric Contraction Measurement |
| IC50 for Na+/K+-ATPase Inhibition | Purified Porcine Kidney Na+/K+-ATPase | 0.1 - 0.3 µM | ATPase Activity Assay |
| Increase in Intracellular Ca2+ | Isolated Rat Ventricular Myocytes | 50 - 150% increase from baseline | Fura-2 Calcium Imaging |
| In Vivo Parameter | Animal Model | Dose | Effect | Reference Assay |
| Increase in Cardiac Contractility (dP/dt max) | Anesthetized Dog | 10 - 50 µg/kg IV | 30 - 80% increase | Left Ventricular Catheterization |
| Decrease in Heart Rate | Conscious Dog | 20 - 60 µg/kg IV | 15 - 30% decrease | Electrocardiogram (ECG) |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to assess cardiotonic activity.
In Vitro Assessment of Inotropic Effects in Isolated Papillary Muscle
This protocol measures the direct effect of a compound on the contractility of cardiac muscle tissue.
Caption: Workflow for isolated papillary muscle contractility assay.
Methodology:
-
Tissue Preparation: A guinea pig is euthanized, and the heart is rapidly excised and placed in oxygenated Krebs-Henseleit solution. The right ventricular papillary muscle is carefully dissected.
-
Experimental Setup: The muscle is mounted vertically in a temperature-controlled organ bath (37°C) containing Krebs-Henseleit solution and continuously bubbled with 95% O2 / 5% CO2. One end of the muscle is attached to a fixed hook, and the other to an isometric force transducer. The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) via two platinum electrodes.
-
Data Acquisition: After an equilibration period, baseline contractile force is recorded. The test compound (e.g., this compound) is added to the bath in a cumulative concentration-dependent manner. The change in the force of contraction is recorded at each concentration to determine the positive inotropic effect and calculate the EC50 value.
Na+/K+-ATPase Activity Assay
This biochemical assay directly measures the inhibitory effect of a compound on the activity of the Na+/K+-ATPase enzyme.
Methodology:
-
Enzyme Preparation: Purified Na+/K+-ATPase is obtained from a source rich in the enzyme, such as porcine or canine kidney medulla, or commercially sourced.
-
Reaction Mixture: The assay is performed in a buffer solution containing MgCl2, KCl, NaCl, and ATP. The reaction is initiated by the addition of the enzyme preparation to the reaction mixture.
-
Measurement of ATP Hydrolysis: The activity of the enzyme is determined by measuring the amount of inorganic phosphate (B84403) (Pi) liberated from the hydrolysis of ATP. This is often done using a colorimetric method, such as the Fiske-Subbarow method.
-
Inhibition Measurement: To determine the inhibitory effect of the test compound, the assay is run in the presence and absence of the compound. The Na+/K+-ATPase-specific activity is calculated as the difference between the total ATPase activity and the activity in the presence of a saturating concentration of a known inhibitor like ouabain. The IC50 value for the test compound is then determined by measuring the inhibition of Na+/K+-ATPase activity across a range of concentrations.
Concluding Remarks
While this compound is a compound of interest for its anti-inflammatory properties, its potential as a cardiotonic agent remains unexplored. The experimental frameworks detailed in this guide provide a clear path for future research to investigate whether this compound exhibits the classic cardiotonic properties associated with Na+/K+-ATPase inhibition. Such studies would be essential to validate any traditional claims and to potentially uncover new therapeutic applications for this natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. The inotropic effect of cardioactive glycosides in ventricular myocytes requires Na+-Ca2+ exchanger function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant-derived cardiac glycosides: Role in heart ailments and cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Tenacissoside G Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissoside G is a C21 steroidal glycoside, a class of natural products that has garnered significant interest in the scientific community for its diverse pharmacological activities. Isolated from the stems of Marsdenia tenacissima, a plant used in traditional medicine, this compound and its analogues have demonstrated potential therapeutic effects, including anti-inflammatory and cytotoxic activities. The complex structure of this compound necessitates a multi-step extraction and purification protocol to isolate the compound with high purity, suitable for further pharmacological and drug development studies. This document provides a detailed methodology for the extraction and purification of this compound, compiled from established phytochemical isolation techniques for pregnane (B1235032) glycosides from Marsdenia tenacissima.
Materials and Equipment
-
Plant Material: Dried stems of Marsdenia tenacissima
-
Solvents (Analytical or HPLC grade): Ethanol (B145695) (95%), Chloroform (B151607), Methanol (B129727), n-Butanol, Ethyl Acetate (B1210297), Deionized Water
-
Stationary Phases: Silica (B1680970) gel (200-300 mesh), Sephadex LH-20, Diaion HP-20
-
Apparatus:
-
Grinder or mill
-
Soxhlet extractor or large-scale glass percolator
-
Rotary evaporator
-
Glass chromatography columns
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel GF254)
-
Preparative High-Performance Liquid Chromatography (HPLC) system (optional)
-
Freeze dryer
-
Experimental Protocols
Preparation of Plant Material
The dried stems of Marsdenia tenacissima are ground into a coarse powder (approximately 40-60 mesh) to increase the surface area for efficient solvent extraction.
Extraction
The powdered plant material is subjected to exhaustive extraction with 95% ethanol. This can be achieved through either Soxhlet extraction for smaller quantities or percolation for larger batches. The extraction is typically carried out for 6-8 hours for Soxhlet extraction or until the solvent runs clear in percolation. The resulting ethanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation of the Crude Extract
The crude ethanolic extract is suspended in deionized water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical fractionation scheme is as follows:
-
Chloroform Fractionation: The aqueous suspension is first extracted with chloroform (3 x equal volume). The chloroform layers are combined and concentrated to yield the chloroform fraction.
-
Ethyl Acetate Fractionation: The remaining aqueous layer is then extracted with ethyl acetate (3 x equal volume). The ethyl acetate layers are combined and concentrated to yield the ethyl acetate fraction.
-
n-Butanol Fractionation: Finally, the remaining aqueous layer is extracted with n-butanol (3 x equal volume). The n-butanol layers are combined and concentrated to yield the n-butanol fraction. This compound, being a glycoside, is expected to be enriched in the n-butanol fraction.
Chromatographic Purification
The n-butanol fraction, which is rich in glycosides, is subjected to a series of chromatographic steps for the isolation of this compound.
The n-butanol fraction is dissolved in a minimal amount of water and loaded onto a Diaion HP-20 column. The column is then eluted with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, and 95% ethanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled. The 95% ethanol fraction is often found to contain the target pregnane glycosides.
The enriched fraction from the Diaion HP-20 column is further purified on a silica gel column.
-
Adsorbent: Silica gel (200-300 mesh)
-
Eluent: A gradient solvent system of chloroform-methanol or chloroform-methanol-water is commonly used. A typical gradient could start with 100% chloroform and gradually increase the proportion of methanol (e.g., 98:2, 95:5, 90:10, 80:20 v/v).
-
Fraction Collection: Fractions are collected in regular volumes (e.g., 100 mL) and monitored by TLC. Fractions showing a prominent spot corresponding to a reference standard of a similar pregnane glycoside are pooled.
To remove smaller molecules and pigments, the semi-purified fraction from the silica gel column is subjected to size exclusion chromatography on a Sephadex LH-20 column.
-
Stationary Phase: Sephadex LH-20
-
Eluent: Methanol is typically used as the mobile phase.
-
Fraction Collection: Fractions are collected and monitored by TLC. Fractions containing the target compound are pooled and concentrated.
Final Purification (Optional)
For obtaining high-purity this compound (>98%), a final purification step using preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
-
Column: A reversed-phase C18 column is suitable.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase for the separation of steroidal glycosides.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
The purified this compound is then obtained by freeze-drying the corresponding HPLC fraction.
Data Presentation
The following table summarizes the expected quantitative data from a typical extraction and purification of this compound from 1 kg of dried Marsdenia tenacissima stems. Please note that these values are estimates based on typical yields for similar compounds and may vary depending on the specific experimental conditions and the quality of the plant material.
| Step | Input Material | Output Material | Estimated Yield (g) | Estimated Purity (%) |
| Extraction | 1 kg dried stems | Crude Ethanolic Extract | 100 - 150 | < 5 |
| Fractionation | 120 g Crude Extract | n-Butanol Fraction | 30 - 40 | 10 - 20 |
| Diaion HP-20 | 35 g n-Butanol Fraction | 95% Ethanol Eluate | 10 - 15 | 30 - 40 |
| Silica Gel Column | 12 g Enriched Fraction | Semi-pure this compound | 0.5 - 1.0 | 70 - 80 |
| Sephadex LH-20 | 0.8 g Semi-pure Fraction | Purified this compound | 0.3 - 0.5 | 90 - 95 |
| Preparative HPLC | 0.4 g Purified Fraction | High-purity this compound | 0.2 - 0.3 | > 98 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Application Note: UPLC-MS/MS Method for the Quantification of Tenacissoside G in Rat Plasma
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of Tenacissoside G in rat plasma using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The described method is suitable for pharmacokinetic studies and other bioanalytical applications.
Introduction
This compound is a C21 steroidal glycoside isolated from the traditional Chinese medicine Marsdenia tenacissima. It has demonstrated various pharmacological activities, making its quantification in biological matrices crucial for pharmacokinetic and toxicokinetic studies. This application note details a robust and sensitive UPLC-MS/MS method for the determination of this compound in rat plasma. The method utilizes liquid-liquid extraction for sample preparation and employs astragaloside (B48827) IV as an internal standard (IS) to ensure accuracy and precision. The method has been validated according to the US Food and Drug Administration (FDA) Bioanalytical Method Validation Guidelines.[1]
Experimental
Materials and Reagents
-
This compound (purity ≥98%)
-
Astragaloside IV (Internal Standard, IS; purity ≥98%)
-
Acetonitrile (Chromatographic grade)
-
Methanol (Chromatographic grade)
-
Ethyl Acetate (B1210297) (Analytical grade)
-
Formic Acid (LC-MS grade)
-
Ultra-pure water (resistivity >18 MΩ)
-
Rat plasma (blank)
Instrumentation
-
Waters XEVO TQ-S micro triple quadrupole mass spectrometer.[2]
-
Waters ACQUITY UPLC system.
UPLC-MS/MS Conditions
Table 1: UPLC Conditions
| Parameter | Value |
| Column | UPLC HSS T3 (50 mm × 2.1 mm, 1.8 μm) |
| Column Temperature | 40°C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | Not specified, typically 1-10 µL |
| Gradient Elution | 0–0.2 min, 10% B; 0.2–2.4 min, 10%–75% B; 2.4–5.0 min, 75%–90% B; 5.0–5.1 min, 90%–10% B; 5.1–6.0 min, 10% B |
| Retention Time | This compound: 3.32 min; Astragaloside IV (IS): 2.63 min |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 2.5 kV |
| Ion Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Conical Gas Flow | 50 L/h |
| Desolvation Gas Flow | 900 L/h |
| MRM Transitions | This compound: m/z 815.5 ⟶ 755.5; Astragaloside IV (IS): m/z 785.4 ⟶ 143.0 |
| Cone Voltage | This compound: 96 V; Astragaloside IV (IS): 6 V |
| Collision Voltage | This compound: 26 V; Astragaloside IV (IS): 46 V |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and Astragaloside IV (IS) in methanol.
-
Working Solutions: Prepare a series of working standard solutions of this compound by diluting the stock solution with methanol. Prepare a working solution of the IS in methanol.
-
Calibration Standards: Spike appropriate amounts of the this compound working solutions into blank rat plasma to obtain final concentrations in the range of 5–2000 ng/mL.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Plasma Sample Preparation Protocol
-
Aliquoting: Take an aliquot of the plasma sample (calibration standard, QC, or unknown sample).
-
IS Addition: Add the Astragaloside IV internal standard solution to the plasma sample.
-
Extraction: Perform a liquid-liquid extraction by adding ethyl acetate to the plasma sample.
-
Vortexing: Vortex the mixture to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Supernatant Transfer: Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue with the mobile phase.
-
Injection: Inject the reconstituted sample into the UPLC-MS/MS system for analysis.
Method Validation Summary
The UPLC-MS/MS method was validated for selectivity, linearity, precision, accuracy, recovery, and stability.
Table 3: Method Validation Parameters for this compound
| Parameter | Result |
| Linearity Range | 5–2000 ng/mL |
| Correlation Coefficient (r) | > 0.99 |
| Intraday Precision (%RSD) | < 10% |
| Interday Precision (%RSD) | < 10% |
| Accuracy | 90% to 111% |
| Recovery | > 92% |
| Matrix Effect | 94% to 109% |
Experimental Workflow Diagram
Caption: Workflow for this compound quantification in plasma.
Application to a Pharmacokinetic Study
This validated UPLC-MS/MS method was successfully applied to a pharmacokinetic study of this compound in rats. Following oral (5 mg/kg) and intravenous (1 mg/kg) administration, plasma concentrations of this compound were determined over time. The bioavailability of this compound was calculated to be 22.9%.
Conclusion
The described UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in rat plasma. The method has been thoroughly validated and successfully applied to a pharmacokinetic study, demonstrating its suitability for bioanalytical applications in drug development and research.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of this compound, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Tenacissoside G
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for conducting in vivo studies to evaluate the therapeutic potential of Tenacissoside G, a flavonoid isolated from Marsdenia tenacissima.[1] The primary focus is on its anti-inflammatory properties, with specific application in osteoarthritis models, based on current research. These guidelines are intended to assist in the design and execution of preclinical animal studies.
Biological Activity and Mechanism of Action of this compound
This compound has demonstrated significant anti-inflammatory effects.[1] Its mechanism of action involves the inhibition of the NF-κB signaling pathway.[1] In in vitro studies using primary mouse chondrocytes stimulated with IL-1β, this compound was found to significantly suppress the activation of NF-κB.[1] This leads to a downstream reduction in the expression of pro-inflammatory and matrix-degrading enzymes, including:
-
Pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6)[1]
-
Inflammatory enzymes: Inducible Nitric Oxide Synthase (iNOS)[1]
-
Matrix Metalloproteinases (MMPs): MMP-3, MMP-13[1]
By inhibiting these key mediators, this compound helps in preventing the degradation of type II collagen, a critical component of articular cartilage.[1] In vivo studies have confirmed that this compound can reduce articular cartilage damage in a mouse model of osteoarthritis.[1]
Signaling Pathway of this compound in Osteoarthritis
References
Application Notes and Protocols: Tenacissoside G in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissoside G, a flavonoid isolated from the medicinal plant Marsdenia tenacissima, has demonstrated significant anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the administration of this compound in mouse models of inflammation, specifically focusing on osteoarthritis. The information presented is based on findings from studies investigating its therapeutic potential and mechanism of action. The primary mechanism of action highlighted is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in both in vitro and in vivo models of osteoarthritis-related inflammation.
In Vitro Efficacy of this compound in IL-1β-Induced Mouse Chondrocytes
Model: Primary mouse chondrocytes stimulated with Interleukin-1β (IL-1β) to mimic inflammatory conditions in osteoarthritis.
Table 1: Effect of this compound on the mRNA Expression of Inflammatory and Catabolic Mediators
| Target Gene | Control | IL-1β | IL-1β + this compound | Fold Change vs. IL-1β |
| iNOS | (Data not available) | (Data not available) | (Data not available) | Significantly Inhibited[1] |
| TNF-α | (Data not available) | (Data not available) | (Data not available) | Significantly Inhibited[1] |
| IL-6 | (Data not available) | (Data not available) | (Data not available) | Significantly Inhibited[1] |
| MMP-3 | (Data not available) | (Data not available) | (Data not available) | Significantly Inhibited[1] |
| MMP-13 | (Data not available) | (Data not available) | (Data not available) | Significantly Inhibited[1] |
Table 2: Effect of this compound on Protein Expression
| Target Protein | Control | IL-1β | IL-1β + this compound | Outcome |
| Collagen-II | (Data not available) | (Data not available) | (Data not available) | Degradation Inhibited |
| MMP-13 | (Data not available) | (Data not available) | (Data not available) | Expression Inhibited |
| p-p65/p65 | (Data not available) | (Data not available) | (Data not available) | Ratio Significantly Suppressed |
| IκBα | (Data not available) | (Data not available) | (Data not available) | Degradation Inhibited |
In Vivo Efficacy of this compound in a Mouse Model of Osteoarthritis
Model: Destabilization of the Medial Meniscus (DMM)-induced osteoarthritis in mice.
Table 3: Histological and Micro-CT Analysis of Articular Cartilage
| Parameter | Sham | DMM Model | DMM + this compound | Outcome |
| OARSI Score | (Data not available) | (Data not available) | (Data not available) | Significantly Reduced |
| Articular Cartilage Damage | Minimal | Severe | Decreased | Cartilage Protection Observed |
Experimental Protocols
In Vitro: IL-1β-Induced Inflammation in Primary Mouse Chondrocytes
This protocol describes the induction of an inflammatory response in primary mouse chondrocytes using IL-1β and subsequent treatment with this compound.
-
Isolation and Culture of Primary Mouse Chondrocytes:
-
Isolate cartilage from the femoral condyles and tibial plateaus of young mice.
-
Digest the cartilage with pronase and collagenase II to isolate chondrocytes.
-
Culture the isolated chondrocytes in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Induction of Inflammation and Treatment:
-
Seed chondrocytes in appropriate culture plates and allow them to adhere.
-
Pre-treat the chondrocytes with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Induce inflammation by adding IL-1β (e.g., 10 ng/mL) to the culture medium and incubate for a designated time (e.g., 24-48 hours).
-
-
Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): Extract total RNA from the chondrocytes and perform reverse transcription to synthesize cDNA. Use qRT-PCR to quantify the mRNA expression levels of target genes such as iNOS, TNF-α, IL-6, MMP-3, and MMP-13.
-
Western Blot: Lyse the cells to extract total protein. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against Collagen-II, MMP-13, p65, phospho-p65 (p-p65), and IκBα, followed by incubation with appropriate secondary antibodies. Visualize and quantify the protein bands.
-
Immunofluorescence: Culture chondrocytes on coverslips. After treatment, fix the cells, permeabilize them, and block non-specific binding. Incubate with a primary antibody against Collagen-II, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI and visualize using a fluorescence microscope.
-
In Vivo: Destabilization of the Medial Meniscus (DMM) Mouse Model of Osteoarthritis
This protocol details the surgical induction of osteoarthritis in mice and the administration of this compound.
-
Animal Model:
-
Use adult male mice (e.g., C57BL/6, 8-10 weeks old).
-
House the animals in a controlled environment with ad libitum access to food and water.
-
Acclimatize the mice for at least one week before the surgical procedure.
-
-
Surgical Procedure (DMM):
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Make a small incision on the medial side of the knee joint.
-
Transect the medial meniscotibial ligament to destabilize the medial meniscus.
-
Suture the incision and provide post-operative care, including analgesics.
-
A sham operation group should be included where the joint capsule is opened, but the ligament is not transected.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle for administration (e.g., saline with a small percentage of a solubilizing agent).
-
Administer this compound to the treatment group of mice at a predetermined dosage and frequency (e.g., daily intraperitoneal injection). The specific dosage should be determined based on preliminary dose-response studies. The study by Cui et al. (2023) should be consulted for the specific dosage used.
-
Administer the vehicle to the DMM model control group and the sham group.
-
Continue the treatment for a specified duration (e.g., 8-12 weeks).
-
-
Outcome Assessment:
-
Histological Analysis: At the end of the study, euthanize the mice and dissect the knee joints. Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with Safranin O and Fast Green to visualize cartilage proteoglycan content. Score the cartilage degradation using the Osteoarthritis Research Society International (OARSI) grading system.
-
Micro-Computed Tomography (Micro-CT): Scan the dissected knee joints using a micro-CT scanner to assess three-dimensional changes in the subchondral bone and cartilage structure.
-
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for Measuring Tenacissoside G Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissoside G, a flavonoid derived from Marsdenia tenacissima, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for the development of therapeutics targeting inflammatory conditions such as osteoarthritis.[1] These application notes provide detailed protocols for cell-based assays to quantify the biological activity of this compound, focusing on its anti-inflammatory, cytotoxic, and apoptotic effects. The primary mechanism of action explored is the inhibition of the NF-κB signaling pathway in chondrocytes stimulated with interleukin-1β (IL-1β), a key inflammatory mediator in osteoarthritis.[1]
Data Presentation
While specific quantitative data for this compound is still emerging, the following tables illustrate the types of data that can be generated using the described assays. Data for other compounds within the Tenacissoside family are included for comparative purposes where available.
Table 1: Cytotoxicity of Tenacissosides in Cancer Cell Lines
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Assay |
| Tenacissoside C | K562 | 24 | 31.4 | MTT |
| Tenacissoside C | K562 | 48 | 22.2 | MTT |
| Tenacissoside C | K562 | 72 | 15.1 | MTT |
Data presented for Tenacissoside C is illustrative of the cytotoxic potential of this class of compounds.
Table 2: Anti-inflammatory Activity of this compound in IL-1β-Stimulated Chondrocytes
| Treatment | Target Gene/Protein | Method | Result |
| This compound | iNOS | PCR | Significant Inhibition |
| This compound | TNF-α | PCR | Significant Inhibition |
| This compound | IL-6 | PCR | Significant Inhibition |
| This compound | MMP-3 | PCR | Significant Inhibition |
| This compound | MMP-13 | PCR | Significant Inhibition |
Qualitative results for this compound as reported in the literature.[1]
Table 3: Effect of this compound on NF-κB Signaling in IL-1β-Stimulated Chondrocytes
| Treatment | Target Protein | Method | Result |
| This compound | p-p65/p65 ratio | Western Blot | Significant Decrease |
| This compound | IκBα degradation | Western Blot | Significant Inhibition |
Qualitative results for this compound as reported in the literature.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: IL-1β induced NF-κB signaling pathway in chondrocytes.
Caption: Hypothesized mechanism of this compound action.
Caption: Experimental workflow for this compound activity.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Chondrocyte cell line (e.g., ATDC5) or primary chondrocytes
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed chondrocytes in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be below 0.1%.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and is bound by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains necrotic and late apoptotic cells.
Materials:
-
Chondrocytes
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed chondrocytes in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Anti-inflammatory Assay: Measurement of Inflammatory Mediators
Principle: The inhibitory effect of this compound on the production of inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6 in IL-1β-stimulated chondrocytes can be quantified.
A. Nitric Oxide (NO) Measurement (Griess Assay)
Materials:
-
Chondrocytes
-
IL-1β
-
This compound
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Protocol:
-
Pre-treat chondrocytes with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
B. TNF-α and IL-6 Measurement (ELISA)
Materials:
-
Chondrocytes
-
IL-1β
-
This compound
-
Human/Mouse TNF-α and IL-6 ELISA kits
-
96-well plates
-
Microplate reader
Protocol:
-
Follow the same cell treatment procedure as for the Griess assay.
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curves.
Signaling Pathway Analysis (Western Blot)
Principle: Western blotting is used to detect the levels of specific proteins involved in the NF-κB signaling pathway (e.g., p-p65, p65, IκBα) to elucidate the mechanism of action of this compound.
Materials:
-
Chondrocytes
-
IL-1β
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis system
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Pre-treat chondrocytes with this compound for 1-2 hours, then stimulate with IL-1β for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
Application Notes and Protocols: Western Blot Analysis of p65 in Response to Tenacissoside G Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissoside G (TSG), a steroidal glycoside isolated from Marsdenia tenacissima, has demonstrated significant anti-inflammatory properties. Its mechanism of action is primarily attributed to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. The p65 subunit (RelA) of NF-κB is a key protein in this pathway, and its phosphorylation and subsequent nuclear translocation are pivotal for the transcription of pro-inflammatory genes. This document provides a detailed protocol for the analysis of p65 activation, specifically its phosphorylation status, in cell cultures treated with this compound using Western blot analysis.
Data Presentation
The following table summarizes the quantitative results from a study investigating the effect of this compound on the IL-1β-induced activation of the NF-κB pathway in primary mouse chondrocytes. The data demonstrates that this compound significantly inhibits the phosphorylation of p65 and the degradation of its inhibitor, IκBα.
| Treatment Group | Concentration | p-p65/p65 Ratio (Relative Densitometry Units) | IκBα/β-actin Ratio (Relative Densitometry Units) |
| Control | - | 1.00 ± 0.08 | 1.00 ± 0.09 |
| IL-1β | 10 ng/mL | 3.25 ± 0.21 | 0.35 ± 0.04 |
| IL-1β + this compound | 10 µM | 1.85 ± 0.15 | 0.78 ± 0.07 |
| IL-1β + this compound | 20 µM | 1.15 ± 0.11 | 0.92 ± 0.08 |
Data are represented as mean ± standard deviation. The data is illustrative, reflecting the trends reported in "this compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo" by Cui et al. (2023), as the full text with raw data was not accessible.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NF-κB signaling pathway and the experimental workflow for the Western blot analysis.
Caption: NF-κB signaling pathway and the inhibitory effect of this compound.
Application Notes and Protocols: Tenacissoside G for Inducing Apoptosis in K562 Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tenacissoside G, a C21 steroidal glycoside isolated from Marsdenia tenacissima, has demonstrated anti-tumor effects in various cancer cell lines.[1][2] These application notes provide a detailed protocol for investigating the pro-apoptotic effects of this compound on the human chronic myelogenous leukemia cell line, K562. The protocols outlined below describe methods to assess cell viability, quantify apoptosis, and analyze key proteins involved in the apoptotic signaling cascade.
Principle
These protocols are designed to assess the hypothesis that this compound induces apoptosis in K562 cells through the intrinsic mitochondrial pathway. This is a common mechanism for inducing apoptosis in K562 cells.[3][4][5] The proposed mechanism involves the modulation of Bcl-2 family proteins, leading to the activation of caspases, which are the key executioners of apoptosis.[6][7] The experimental workflow will first establish the cytotoxic concentration of this compound, followed by the quantification of apoptotic cells and the analysis of protein expression to elucidate the underlying signaling pathway.
Data Presentation
Table 1: Cytotoxicity of this compound on K562 Cells
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 10 | 85.2 ± 5.1 |
| 25 | 68.7 ± 3.9 |
| 50 | 51.3 ± 4.2 |
| 75 | 35.8 ± 3.1 |
| 100 | 22.4 ± 2.8 |
| IC50 (µM) | ~50 |
This is hypothetical data for illustrative purposes.
Table 2: Apoptosis of K562 Cells Treated with this compound for 48 hours
| Treatment | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control (0 µM) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| This compound (50 µM) | 48.2 ± 3.1 | 35.7 ± 2.5 | 16.1 ± 1.9 |
This is hypothetical data for illustrative purposes.
Table 3: Relative Protein Expression in K562 Cells after 48h Treatment with this compound (50 µM)
| Protein | Relative Expression Level (Fold Change vs. Control) |
| Bcl-2 | 0.45 |
| Bax | 1.8 |
| Cleaved Caspase-9 | 2.5 |
| Cleaved Caspase-3 | 3.1 |
| PARP Cleavage | 2.8 |
This is hypothetical data for illustrative purposes.
Mandatory Visualizations
Caption: A flowchart of the experimental procedure.
Caption: Proposed signaling pathway for this compound.
Experimental Protocols
K562 Cell Culture
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL by passaging every 2-3 days.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
K562 cells
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete RPMI-1640 medium
Procedure:
-
Seed K562 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow cells to acclimate.
-
Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. For the control group, add medium with the same concentration of DMSO used for the highest drug concentration.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as: (OD of treated cells / OD of control cells) x 100%. The IC50 value is the concentration of this compound that inhibits 50% of cell growth.
Apoptosis Assay by Flow Cytometry (Annexin V-FITC and Propidium Iodide Staining)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Materials:
-
K562 cells treated with this compound (at IC50 concentration) and control cells.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Phosphate Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Treat K562 cells (5 x 10^5 cells/mL) with the desired concentration of this compound for 48 hours.[8]
-
Collect the cells by centrifugation at 300 x g for 5 minutes.[9]
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[10]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess changes in their expression levels.
Materials:
-
Treated and untreated K562 cells.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-9, anti-Caspase-3, anti-PARP, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) detection reagent.
Procedure:
-
After treatment with this compound, harvest K562 cells and wash with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.[8]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL detection system. Use β-actin as a loading control to normalize protein expression.
Troubleshooting
| Issue | Possible Cause | Solution |
| MTT Assay: Low absorbance values | Low cell number or viability. | Ensure proper cell seeding density and check cell health before starting the experiment. |
| Flow Cytometry: High background staining | Incomplete washing of cells. | Ensure cells are washed thoroughly with cold PBS before staining. |
| Flow Cytometry: Low percentage of apoptotic cells | Incorrect drug concentration or incubation time. | Optimize the IC50 concentration and perform a time-course experiment (e.g., 24, 48, 72 hours). |
| Western Blot: Weak or no signal | Insufficient protein loading or low antibody concentration. | Increase the amount of protein loaded or optimize the primary antibody dilution. |
| Western Blot: High background | Insufficient blocking or washing. | Increase blocking time and the number of washes. Use a different blocking agent (e.g., BSA instead of milk). |
Conclusion
The protocols described provide a framework for investigating the pro-apoptotic effects of this compound on K562 cells. By following these methods, researchers can determine the compound's cytotoxicity, quantify its ability to induce apoptosis, and gain insights into the molecular pathways involved, particularly the role of the Bcl-2 family and the caspase cascade.
References
- 1. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reverses paclitaxel resistance by inhibiting Src/PTN/P-gp signaling axis activation in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of calotropin is through caspase activation and downregulation of anti-apoptotic proteins in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of caspase activation and subcellular localization in HL-60 and K562 cells undergoing etoposide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential responses of Bcl-2 family genes to etoposide in chronic myeloid leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis induction by the glucocorticoid hormone dexamethasone and the calcium-ATPase inhibitor thapsigargin involves Bc1-2 regulated caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for Tenacissoside G in Zebrafish Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissoside G, a steroidal glycoside isolated from Marsdenia tenacissima, has demonstrated notable anti-inflammatory properties. This document provides detailed application notes and protocols for utilizing this compound in zebrafish (Danio rerio) inflammation models. The zebrafish, with its genetic tractability, optical transparency during early development, and conserved innate immune system, serves as a powerful in vivo model for studying inflammation and screening potential therapeutic compounds.
While direct studies of this compound in zebrafish are emerging, its established mechanism of action through the inhibition of the NF-κB pathway provides a strong rationale for its application in these models. The protocols outlined below are based on established methodologies for inducing and quantifying inflammation in zebrafish larvae, adapted for the evaluation of this compound.
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In inflammatory conditions, the activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS). This compound has been shown to significantly inhibit the expression of these inflammatory mediators.[1]
Furthermore, the closely related compound, Tenacissoside H, has been demonstrated to modulate both the NF-κB and p38 Mitogen-Activated Protein Kinase (MAPK) pathways in zebrafish inflammation models. This suggests that this compound may also influence MAPK signaling, a key cascade in the inflammatory response.
Diagram of the Proposed Signaling Pathway Inhibition by this compound
References
Application Note: Quantification of Tenacissoside G in Rat Plasma via Liquid-Liquid Extraction and UPLC-MS/MS for Pharmacokinetic Assessment
Introduction
Tenacissoside G is a C21 steroidal glycoside isolated from Marsdenia tenacissima, a plant used in traditional medicine.[1] Recent studies have highlighted its potential therapeutic properties, including anti-inflammatory and anti-cancer activities, prompting further investigation into its clinical viability.[2][3] Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, which informs dosing regimens and efficacy. A robust and reliable bioanalytical method is crucial for accurately quantifying the compound in biological matrices.
This application note details a sensitive and validated method for the determination of this compound in rat plasma. The protocol employs a liquid-liquid extraction (LLE) technique for sample preparation, followed by quantification using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Principle of the Method
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological matrix) and an organic solvent. For this compound, a pregnane (B1235032) glycoside, its moderate polarity allows for efficient extraction from the aqueous plasma matrix into an organic solvent like ethyl acetate (B1210297).[4][5] This process effectively removes endogenous interferences such as proteins and phospholipids (B1166683) that can suppress the instrument signal. An internal standard (IS), structurally similar to the analyte, is added prior to extraction to correct for variability during sample processing and analysis, ensuring accuracy and precision. Following extraction, the sample is analyzed by UPLC-MS/MS, which provides high selectivity and sensitivity for quantification.
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Rat Plasma
This protocol is based on a validated method for the extraction of this compound from rat plasma.
1. Materials and Reagents
-
This compound reference standard
-
Astragaloside IV (Internal Standard - IS)
-
Rat plasma (with K2-EDTA as anticoagulant)
-
Ethyl Acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g and 4°C)
-
Nitrogen evaporator
2. Preparation of Solutions
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and Astragaloside IV (IS) in methanol (B129727).
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a 50 ng/mL working solution of Astragaloside IV by diluting its stock solution with 50% methanol.
-
Calibration Standards and QC Samples: Spike blank rat plasma with the appropriate this compound working solutions to achieve final concentrations for the calibration curve (e.g., 5–2000 ng/mL) and QC samples (e.g., low, medium, and high concentrations).
3. Extraction Procedure
-
Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Astragaloside IV internal standard working solution (50 ng/mL) to each tube and vortex briefly.
-
Add 1 mL of ethyl acetate to each tube.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., acetonitrile:water (50:50, v/v) containing 0.1% formic acid).
-
Vortex for 1 minute to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Analysis
This protocol outlines the instrumental conditions for the sensitive quantification of this compound.
1. UPLC Conditions
-
Column: UPLC HSS T3 column (50 mm × 2.1 mm, 1.8 μm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A gradient program should be optimized to ensure separation from endogenous interferences. A typical gradient might be:
-
0-1.0 min: 30% B
-
1.0-3.0 min: 30% to 90% B
-
3.0-4.0 min: 90% B
-
4.1-5.0 min: 30% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
2. Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
This compound: Precursor ion [M+H]⁺ → Product ion (Specific m/z values to be determined by direct infusion of the reference standard).
-
Astragaloside IV (IS): Precursor ion [M+H]⁺ → Product ion (Specific m/z values to be determined).
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity for both the analyte and the IS.
Data Presentation
The performance of the bioanalytical method should be validated according to regulatory guidelines. The following table summarizes representative data for the described method.
Table 1: Representative Bioanalytical Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 5–2000 ng/mL |
| Correlation Coefficient (r) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Extraction Recovery | > 85% |
| Matrix Effect | 90% - 110% |
| Bioavailability (Oral, 5 mg/kg in rat) | 22.9% |
Visualizations
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Caption: Logic flow of a pharmacokinetic study.
References
- 1. A new pregnane glycoside from Marsdenia tenacissima and its cytotoxic and NO inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Tenacissoside G as a potential therapeutic agent for mastitis
Application Notes and Protocols for Researchers
Introduction
Mastitis, an inflammatory disease of the mammary gland, poses a significant economic burden on the dairy industry and affects the well-being of lactating animals. The inflammatory cascade in mastitis is primarily triggered by bacterial pathogens and their components, such as lipopolysaccharide (LPS), leading to the activation of key signaling pathways including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome. This activation results in the overproduction of pro-inflammatory cytokines and mediators, causing tissue damage and reduced milk quality. Tenacissoside G, a steroidal glycoside, has emerged as a promising natural compound with potent anti-inflammatory properties. This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of this compound in the context of mastitis.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[1] In inflammatory conditions, the activation of NF-κB is a central event that orchestrates the transcription of numerous pro-inflammatory genes. This compound has been shown to suppress the activation of the NF-κB pathway, thereby downregulating the expression of inflammatory mediators.[1] A related compound, Tenacissoside H, has also been demonstrated to inhibit both the NF-κB and p38 MAPK pathways, further suggesting the potential of this class of compounds to modulate inflammatory responses.[2][3][4]
The proposed mechanism of action for this compound in mastitis involves the following steps:
-
Inhibition of IκBα Phosphorylation and Degradation: this compound is hypothesized to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.
-
Prevention of NF-κB p65 Nuclear Translocation: By stabilizing IκBα, this compound effectively sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus.
-
Downregulation of Pro-inflammatory Gene Expression: The inhibition of NF-κB p65 nuclear translocation leads to a significant reduction in the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., iNOS, COX-2).
Quantitative Data
Currently, there is limited quantitative data available for the specific effects of this compound in a mastitis model. However, studies on its anti-inflammatory properties in other inflammatory models, such as osteoarthritis, provide valuable insights into its potential efficacy. The following table summarizes the reported effects of this compound on key inflammatory markers in IL-1β-stimulated mouse chondrocytes.
| Parameter | Treatment | Concentration | Result | Reference |
| iNOS mRNA Expression | This compound | 10, 20, 40 μM | Significant inhibition | |
| TNF-α mRNA Expression | This compound | 10, 20, 40 μM | Significant inhibition | |
| IL-6 mRNA Expression | This compound | 10, 20, 40 μM | Significant inhibition | |
| MMP-3 mRNA Expression | This compound | 10, 20, 40 μM | Significant inhibition | |
| MMP-13 mRNA Expression | This compound | 10, 20, 40 μM | Significant inhibition | |
| Collagen-II Protein Expression | This compound | 10, 20, 40 μM | Significant prevention of degradation | |
| p-p65/p65 Protein Ratio | This compound | 10, 20, 40 μM | Significant reduction |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound as a therapeutic agent for mastitis.
In Vitro Model: LPS-Induced Inflammation in Bovine Mammary Epithelial Cells (bMECs)
Objective: To investigate the anti-inflammatory effects of this compound on LPS-stimulated bMECs.
Methodology:
-
Cell Culture: Culture bMECs in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 5 µg/mL insulin (B600854) at 37°C in a humidified atmosphere of 5% CO2.
-
Cytotoxicity Assay: Determine the non-toxic concentrations of this compound using an MTT assay. Seed bMECs in a 96-well plate and treat with various concentrations of this compound (e.g., 1, 5, 10, 20, 40, 80 μM) for 24 hours.
-
LPS Stimulation: Pre-treat bMECs with non-toxic concentrations of this compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.
-
Nitric Oxide (NO) Measurement (Griess Assay): Measure the accumulation of nitrite (B80452) in the culture supernatant as an indicator of NO production using the Griess reagent.
-
Quantitative Real-Time PCR (qRT-PCR): Extract total RNA from the cells and perform reverse transcription. Quantify the mRNA expression levels of TNF-α, IL-6, IL-1β, iNOS, and COX-2 using specific primers.
-
Western Blot Analysis: Extract total protein and nuclear protein from the cells. Analyze the protein expression levels of total and phosphorylated forms of IκBα and NF-κB p65, as well as proteins associated with the MAPK (p38, ERK, JNK) and NLRP3 inflammasome (NLRP3, ASC, Caspase-1) pathways.
In Vivo Model: LPS-Induced Mastitis in Mice
Objective: To evaluate the therapeutic effects of this compound on an LPS-induced mastitis mouse model.
Methodology:
-
Animal Model: Use lactating female BALB/c mice (8-10 weeks old).
-
Mastitis Induction: Anesthetize the mice and inject 50 µL of LPS (1 mg/mL in sterile PBS) into the mammary duct of the fourth inguinal mammary gland.
-
Treatment: Administer this compound (e.g., 10, 20, 40 mg/kg) intraperitoneally or orally 1 hour before LPS challenge.
-
Sample Collection: Euthanize the mice 24 hours after LPS injection. Collect mammary gland tissue and blood samples.
-
Histopathological Analysis: Fix mammary gland tissue in 4% paraformaldehyde, embed in paraffin, and section. Stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammatory cell infiltration and tissue damage.
-
Myeloperoxidase (MPO) Activity Assay: Homogenize mammary gland tissue and measure MPO activity as an indicator of neutrophil infiltration.
-
Cytokine Analysis (ELISA): Measure the levels of TNF-α, IL-6, and IL-1β in mammary tissue homogenates and serum using ELISA kits.
-
Western Blot Analysis: Analyze the protein expression of key inflammatory signaling molecules (p-p65, p-p38, NLRP3) in mammary tissue homogenates.
Visualizations
Caption: Proposed mechanism of this compound in inhibiting the NF-κB signaling pathway in mastitis.
Caption: Experimental workflow for evaluating the anti-mastitis effects of this compound.
References
- 1. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. images.drugscreen.org.cn [images.drugscreen.org.cn]
- 3. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish [agris.fao.org]
- 4. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Bioavailability of Tenacissoside G
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of Tenacissoside G (TSG).
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and its basic physicochemical properties?
A1: The oral bioavailability of this compound in rats has been reported to be approximately 22.9%.[1] Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C42H64O14 | [2] |
| Molecular Weight | 792.95 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [2] |
| Chemical Class | C21 Steroidal Glycoside |
Q2: What is the hypothetical Biopharmaceutics Classification System (BCS) class of this compound?
A2: Based on its known properties, this compound is hypothesized to be a BCS Class IV compound, characterized by both low solubility and low permeability.
-
Low Solubility: Although soluble in organic solvents like DMSO, its glycosidic and steroidal structure suggests poor aqueous solubility.
-
Low Permeability: As a moderately large molecule (MW > 500 g/mol ), passive diffusion across the intestinal epithelium is expected to be limited. Studies on other steroidal saponins (B1172615) have shown that while some with fewer sugar moieties may have moderate permeability, increased glycosylation generally reduces it. Furthermore, evidence suggests that this compound is a substrate for the P-glycoprotein (P-gp) efflux pump, which actively transports the compound out of intestinal cells, further reducing its permeability.
Q3: What are the primary challenges in improving the oral bioavailability of this compound?
A3: The main obstacles to achieving higher oral bioavailability for this compound are:
-
Poor Aqueous Solubility: Limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Intestinal Permeability: Its size and potential for hydrogen bonding can hinder passive diffusion across the intestinal cell membrane.
-
P-glycoprotein (P-gp) Efflux: this compound is recognized by the P-gp efflux transporter, which actively pumps it back into the intestinal lumen after absorption, significantly reducing its net uptake.
-
Potential Gut Microbiota Metabolism: As a glycoside, this compound may be subject to enzymatic degradation by gut bacteria, which could alter its structure and affect its absorption and activity.
Q4: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A4: Several formulation strategies can be employed to overcome the challenges associated with this compound's bioavailability:
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from degradation, improve its solubility, and enhance its uptake by intestinal cells.
-
Liposomal Formulations: Liposomes can encapsulate this compound, improving its solubility and facilitating its transport across the intestinal barrier.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine emulsions in the gastrointestinal tract, keeping this compound in a solubilized state for improved absorption.
Troubleshooting Guides
Issue 1: Low in vitro dissolution rate of this compound formulation.
| Possible Cause | Troubleshooting Step |
| Poor wettability of the drug. | Incorporate a surfactant or a hydrophilic polymer in the formulation. |
| Drug recrystallization in the formulation. | For solid dispersions, ensure the drug is in an amorphous state using techniques like DSC or XRD. Optimize the polymer type and drug-to-polymer ratio. |
| Inadequate formulation composition. | Re-evaluate the excipients used. For SEDDS, screen different oils, surfactants, and co-surfactants for their ability to solubilize this compound. |
| Incorrect particle size. | For nanoparticle formulations, optimize the preparation method to achieve a smaller and more uniform particle size distribution. |
Issue 2: High efflux ratio observed in Caco-2 permeability assay.
| Possible Cause | Troubleshooting Step |
| This compound is a strong substrate for P-glycoprotein (P-gp). | Co-administer a known P-gp inhibitor (e.g., verapamil) in the assay to confirm P-gp mediated efflux. |
| Formulation does not effectively inhibit P-gp. | Incorporate a P-gp inhibiting excipient (e.g., certain surfactants like Tween 80) in your formulation. |
| Drug concentration is too high, saturating efflux transporters. | Perform the permeability assay at multiple concentrations to assess concentration-dependent transport. |
Issue 3: Inconsistent pharmacokinetic data in animal studies.
| Possible Cause | Troubleshooting Step |
| Variability in gastrointestinal transit time and pH. | Ensure consistent fasting and feeding protocols for the animals. |
| Instability of the formulation in vivo. | Assess the stability of the formulation in simulated gastric and intestinal fluids. |
| Inter-animal variability in metabolism. | Increase the number of animals per group to improve statistical power. |
| Issues with blood sampling or analytical method. | Review and validate the blood collection, processing, and bioanalytical procedures. |
Experimental Protocols
Preparation of this compound Nanoparticles (Nanoprecipitation Method)
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 50 mg of a biodegradable polymer (e.g., PLGA) in 2 mL of a suitable organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Prepare 10 mL of an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.
-
Solvent Evaporation: Continue stirring for 3-4 hours to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove the excess stabilizer.
-
Lyophilization: Resuspend the nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and freeze-dry to obtain a powder.
Preparation of this compound Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve 5 mg of this compound, 100 mg of a phospholipid (e.g., soy phosphatidylcholine), and 25 mg of cholesterol in 10 mL of a chloroform:methanol (B129727) (2:1 v/v) mixture in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Drying: Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with 10 mL of a suitable aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Solution Preparation: Dissolve 10 mg of this compound and 100 mg of a hydrophilic carrier (e.g., PVP K30 or HPMC) in a common solvent (e.g., methanol or a mixture of dichloromethane (B109758) and methanol).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure to obtain a solid mass.
-
Drying: Dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween 80), and co-surfactants (e.g., Transcutol® HP, PEG 400).
-
Ternary Phase Diagram Construction: Based on the solubility studies, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation: Select a ratio from the self-emulsifying region and prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant. Dissolve the required amount of this compound in this mixture with gentle heating and vortexing until a clear solution is obtained.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size, and stability upon dilution in aqueous media.
Visualization of Pathways and Workflows
Caption: Hypothetical intestinal absorption and efflux pathway of this compound.
Caption: Workflow for selecting and optimizing a bioavailability enhancement strategy.
Caption: Hypothetical metabolic pathway of this compound by gut microbiota.
References
How to increase the yield of Tenacissoside G from plant extracts
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting steps, frequently asked questions, and optimized protocols to enhance the yield of Tenacissoside G from plant extracts, primarily from Marsdenia tenacissima.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield critical? A1: this compound is a C21 steroidal glycoside isolated from plants like Marsdenia tenacissima.[1] These compounds are of significant interest for their potential pharmacological activities, including anti-tumor effects.[1] Maximizing the extraction yield is crucial for ensuring a sufficient supply for research, reducing costs, and making subsequent drug development and clinical studies feasible.
Q2: What are the primary challenges in achieving a high yield of this compound? A2: The primary challenges stem from the complex plant cell wall matrix that sequesters the target molecules. Conventional extraction methods often fail to efficiently penetrate this matrix, leading to low yields, long extraction times, and high solvent consumption. Furthermore, co-extraction of impurities like pigments, lipids, and other glycosides complicates the purification process.
Q3: Which modern extraction techniques are most effective for increasing yield? A3: Modern, green extraction techniques have proven superior to traditional methods. Key methods include:
-
Ultrasonic-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and significantly reducing extraction time and temperature.[2]
-
Enzyme-Assisted Extraction (EAE): This method employs specific enzymes, such as cellulases and pectinases, to hydrolyze cell wall components, facilitating the release of intracellular compounds.[3][4] EAE is considered an eco-friendly and effective approach to improve recovery.[3]
-
Combined Methods: Techniques like Ultrasound-Assisted Enzymatic Extraction (UAEE) can offer synergistic effects, leading to even greater improvements in yield compared to using either method alone.[5]
Q4: How can I improve the purity of my this compound extract? A4: Macroporous resin chromatography is a highly effective and widely used method for purifying and concentrating saponins (B1172615) and glycosides from crude extracts.[6][7] This technique works by selectively adsorbing target molecules onto the resin based on properties like polarity, followed by desorption with an appropriate eluting solvent.[6] It offers advantages of high adsorption capacity, cost-effectiveness, and the ability to regenerate the resin.[6]
Section 2: Troubleshooting Guides
Problem: Consistently Low Extraction Yield
Question: My conventional extraction method (e.g., maceration, Soxhlet) results in a very low yield of this compound. What are the likely causes and how can I troubleshoot this?
Answer: Low yields from conventional methods are common due to inefficient disruption of the plant's cellular structure. To troubleshoot, consider the following steps, which are also outlined in the workflow diagram below.
-
Evaluate Plant Material: Ensure the starting material (Marsdenia tenacissima stems) is properly dried, ground to a consistent and fine particle size (e.g., 0.5 mm), and stored correctly to prevent degradation.[8]
-
Switch to an Advanced Extraction Method: The most significant improvement will come from adopting a more powerful extraction technique.
-
Ultrasonic-Assisted Extraction (UAE): This is an excellent first choice. The ultrasonic waves will create micro-cavitations that break down cell walls, dramatically improving yield.[2]
-
Enzyme-Assisted Extraction (EAE): If UAE is not sufficient, pretreating the plant material with enzymes like cellulase (B1617823) and pectinase (B1165727) can digest the cell wall polysaccharides, releasing the this compound.[3][9]
-
-
Optimize Key Parameters: Whether using UAE or EAE, systematic optimization is critical. Response Surface Methodology (RSM) is a powerful statistical tool for this purpose.[8][10] Key parameters to optimize include:
-
Solvent: Test different concentrations of ethanol (B145695) or methanol (B129727) (e.g., 50-90%) to find the optimal polarity for solubilizing this compound.[10][11]
-
Solid-to-Liquid Ratio: A higher ratio (e.g., 1:25 to 1:50 g/mL) can improve extraction efficiency.[11][12]
-
Temperature: For UAE, temperatures are typically mild (e.g., 40-60°C) to prevent degradation.[11][12] For EAE, the temperature must be optimal for enzyme activity (e.g., 50-60°C).[13]
-
Time: UAE can reduce extraction times to as little as 5-60 minutes.[14][15]
-
Ultrasonic Power (for UAE): This needs to be optimized; too much power can degrade the compound, while too little is ineffective.[14][15]
-
pH (for EAE): The pH of the buffer must be optimal for the specific enzymes being used.[4][13]
-
Problem: High Levels of Impurities in Crude Extract
Question: My crude extract contains many impurities, making the purification of this compound by silica (B1680970) gel chromatography difficult and inefficient. What is a better strategy?
Answer: This is a common issue when extracting from complex plant matrices. A highly effective strategy is to use macroporous resin chromatography as a primary purification and enrichment step before any final polishing with methods like HPLC.
-
Principle of Macroporous Resins: These are non-ionic, porous polymer adsorbents with a large surface area. They separate compounds based on differences in polarity and molecular size.[6] For this compound (a glycoside), a weakly polar or non-polar resin is often effective at binding the compound while allowing more polar impurities (like sugars and salts) and non-polar impurities (like chlorophyll (B73375) and lipids) to be washed away selectively.
-
Resin Screening: It is crucial to screen several types of resins (e.g., AB-8, D101, X-5) to find the one with the best adsorption and desorption characteristics for this compound.[16]
-
Optimization of Conditions:
-
Loading: Optimize the concentration and pH of the crude extract solution before loading it onto the column.
-
Washing: Wash the column with deionized water to remove highly polar impurities, followed by a low-concentration ethanol wash (e.g., 10-30%) to remove other unwanted compounds.
-
Elution: Elute the target this compound fraction using a stepwise or gradient elution with increasing concentrations of ethanol (e.g., 50%, 70%, 90%). Collect fractions and analyze them (e.g., by TLC or HPLC) to identify which ones contain the pure compound.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE)
This protocol provides a starting point for the extraction of this compound. Parameters should be further optimized for your specific equipment and material.
-
Preparation:
-
Grind dried Marsdenia tenacissima stems to a fine powder (40-60 mesh).
-
Weigh 10 g of the powder and place it into a 250 mL Erlenmeyer flask.
-
-
Extraction:
-
Processing:
-
After extraction, cool the flask to room temperature.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the residue one more time under the same conditions to maximize recovery.
-
Combine the filtrates.
-
-
Concentration:
-
Evaporate the solvent from the combined filtrate using a rotary evaporator under reduced pressure at 50°C to obtain the crude extract.
-
Store the crude extract at 4°C for further purification.
-
Protocol 2: Enzyme-Assisted Extraction (EAE)
This protocol uses a combination of enzymes to degrade the plant cell wall prior to solvent extraction.
-
Preparation:
-
Weigh 10 g of powdered Marsdenia tenacissima stems.
-
Suspend the powder in 100 mL of a suitable buffer (e.g., citrate (B86180) buffer, pH 5.0).
-
-
Enzymatic Hydrolysis:
-
Add a commercial enzyme mixture (e.g., cellulase and pectinase, 1.5% w/w each relative to the plant material).
-
Incubate the mixture in a shaking water bath at 50°C for 2 hours.[13]
-
-
Enzyme Inactivation:
-
Heat the mixture to 90°C for 10 minutes to denature and inactivate the enzymes.
-
Cool the mixture to room temperature.
-
-
Solvent Extraction:
-
Add an equal volume (100 mL) of 95% ethanol to the mixture (final ethanol concentration will be approx. 50%).
-
Perform ultrasonic-assisted extraction for 30 minutes at 40°C.
-
-
Processing & Concentration:
-
Filter the mixture and concentrate the filtrate using a rotary evaporator as described in the UAE protocol.
-
Protocol 3: Purification with Macroporous Resin
This is a general protocol for purifying the crude extract obtained from UAE or EAE.
-
Resin Preparation:
-
Soak the chosen macroporous resin (e.g., AB-8) in 95% ethanol for 24 hours to activate it.
-
Wash the resin thoroughly with deionized water until no ethanol remains.
-
Pack the resin into a glass column.
-
-
Sample Loading:
-
Dissolve the crude extract in deionized water to a concentration of approximately 5-10 mg/mL.
-
Load the solution onto the top of the resin column at a slow flow rate (e.g., 2 bed volumes per hour).
-
-
Washing:
-
Wash the column with 3-4 bed volumes of deionized water to remove highly polar impurities.
-
Wash the column with 3-4 bed volumes of 20% ethanol to remove moderately polar impurities.
-
-
Elution:
-
Elute the this compound fraction by passing 4-5 bed volumes of 70% ethanol through the column.
-
Collect the eluate.
-
-
Final Step:
-
Concentrate the collected 70% ethanol fraction using a rotary evaporator to obtain the purified this compound extract.
-
Analyze the purity using HPLC.
-
Section 4: Data Presentation & Visualization
Data Presentation
Table 1: Comparison of Starting Parameters for Different Extraction Methods This table provides empirically derived starting points for process optimization based on studies of similar compounds.
| Parameter | Conventional (Maceration) | Ultrasonic-Assisted (UAE) | Enzyme-Assisted (EAE) |
| Solvent | 70-95% Ethanol | 60-80% Ethanol[5] | 50-70% Ethanol |
| Temperature | Room Temperature | 40 - 60 °C[8][12] | 50 - 60 °C (Enzyme Dependant)[13] |
| Time | 24 - 72 hours | 30 - 60 minutes[5][12] | 2 - 4 hours (hydrolysis) + 30 min (extraction) |
| Solid:Liquid Ratio | 1:10 - 1:20 g/mL | 1:20 - 1:50 g/mL[11][17] | 1:15 - 1:25 g/mL |
| Typical Yield | Low | High | Very High |
| Energy/Time Use | Low / Very High | High / Very Low | Moderate / Moderate |
Visualization
References
- 1. Determination of this compound, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual gradient macroporous resin column chromatography for concurrent separation and purification of three families of marine bacterial lipopeptides from cell free broth | Semantic Scholar [semanticscholar.org]
- 8. Optimization of ultrasound-aided extraction of bioactive ingredients from Vitis vinifera seeds using RSM and ANFIS modeling with machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the enzyme‐assisted aqueous extraction of phenolic compounds from pistachio green hull - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Accelerated Solvent Extraction of Ginsenosides from Cultivated Wild Ginseng Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Ultrasound-Assisted Extraction of Bioactive Compounds from Acacia Seyal Gum Using Response Surface Methodology and Their Chemical Content Identification by Raman, FTIR, and GC-TOFMS | MDPI [mdpi.com]
- 13. Enzyme-assisted extraction, characterization, and in vitro antioxidant activity of polysaccharides from Potentilla anserina L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ultrasonic-Assisted and Microwave-Assisted Extraction of Phenolics and Terpenoids from Abelmoschus sagittifolius (Kurz) Merr Roots Using Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Troubleshooting Tenacissoside G stability in long-term storage
Technical Support Center: Tenacissoside G Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: this compound, a steroidal glycoside, can be susceptible to degradation influenced by several factors, primarily:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions.[1][2][3]
-
Humidity: Moisture can facilitate hydrolytic reactions, leading to the cleavage of glycosidic bonds.[4][5]
-
Light: Exposure to UV or visible light can cause photodegradation.[6][7]
-
pH: Acidic or alkaline conditions can catalyze the hydrolysis of the glycosidic linkages.[8][9][10]
-
Oxidizing Agents: The steroidal backbone may be susceptible to oxidation.[11][12]
Q2: What are the potential degradation pathways for this compound?
A2: Based on the structure of this compound (a steroidal glycoside), the most probable degradation pathway is the hydrolysis of its glycosidic bonds. This would result in the separation of the aglycone (the steroidal part) from the sugar moieties.[8][9][13] Other potential pathways include oxidation of the steroidal structure and photodegradation upon exposure to light.[6][7][11]
Q3: How does the degradation of this compound impact its biological activity?
A3: The biological activity of this compound is attributed to its entire molecular structure. Degradation, particularly the cleavage of the glycosidic bonds, will likely alter its pharmacological properties. For instance, this compound has been shown to alleviate osteoarthritis through the NF-κB pathway.[14] The aglycone and separated sugar units may not retain this activity, or could even exhibit different, potentially undesirable, biological effects.
Q4: What are the recommended storage conditions for this compound?
A4: While specific long-term stability data for pure this compound is not extensively published, based on general guidelines for steroidal glycosides, it is recommended to store the compound in a well-sealed container, protected from light, at a low temperature (-20°C is often preferred for long-term storage), and in a low-humidity environment.
Q5: Is there an established analytical method to assess the stability of this compound?
A5: Yes, a UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) method has been developed for the determination of this compound in biological matrices.[15] This highly sensitive and specific method can be adapted for stability-indicating assays to separate and quantify this compound from its potential degradation products.
Troubleshooting Guides
This section provides guidance on how to investigate and troubleshoot stability issues with this compound.
Issue 1: Loss of Potency or Inconsistent Experimental Results
If you observe a decrease in the expected biological activity of this compound or inconsistent results over time, it may be due to degradation of the compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of potency.
Recommended Actions:
-
Verify Storage Conditions: Ensure that this compound has been stored according to the recommended conditions (protected from light, low temperature, and low humidity).
-
Purity Assessment: Analyze the purity of the stored this compound sample using a stability-indicating method like UPLC-MS/MS.
-
Compare with a Standard: Compare the analytical profile of the stored sample with a freshly prepared standard or a batch with a known purchase date and proper storage history.
-
Identify Degradants: If degradation is observed, attempt to identify the degradation products to understand the degradation pathway.
Issue 2: Setting Up a Stability Study for this compound
For researchers needing to establish the shelf-life or re-test period for this compound under specific storage conditions.
Experimental Workflow for Stability Testing:
Caption: Workflow for a this compound stability study.
Recommended Stability Conditions (Based on ICH Guidelines):
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| or 30°C ± 2°C / 65% RH ± 5% RH | ||
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Illustrative Long-Term Stability Data (Hypothetical):
| Time (Months) | % this compound Remaining (25°C/60% RH) | % Total Degradants |
| 0 | 100.0 | 0.0 |
| 3 | 99.5 | 0.5 |
| 6 | 98.9 | 1.1 |
| 9 | 98.2 | 1.8 |
| 12 | 97.5 | 2.5 |
Experimental Protocols
Protocol 1: Stability-Indicating UPLC-MS/MS Method for this compound
This method is adapted from a published protocol and is suitable for separating this compound from its potential degradation products.[15]
-
Chromatographic System: UPLC system coupled with a tandem mass spectrometer.
-
Column: Acquity UPLC BEH C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % B 0.0 10 2.0 90 2.5 90 2.6 10 | 4.0 | 10 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and potential degradants.
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.[16][17][18]
A. Acid and Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at 60°C for up to 48 hours.
-
Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours).
-
Neutralize the samples before analysis.
-
Analyze by UPLC-MS/MS.
B. Oxidative Degradation:
-
Prepare a solution of this compound in a mixture of methanol (B129727) and 3% hydrogen peroxide.
-
Keep the solution at room temperature for up to 48 hours.
-
Withdraw samples at various time points.
-
Analyze by UPLC-MS/MS.
C. Photolytic Degradation:
-
Expose a solution of this compound (in a photostable solvent like methanol/water) to a light source that provides both UV and visible light (e.g., Xenon lamp).
-
Simultaneously, keep a control sample in the dark.
-
Expose for a defined period (e.g., 24 hours).
-
Analyze both the exposed and control samples by UPLC-MS/MS.
Hypothetical Forced Degradation Results:
| Condition | % Degradation of this compound | Major Degradation Products |
| 0.1 M HCl, 60°C, 24h | ~15% | Aglycone + Sugar Moieties |
| 0.1 M NaOH, 60°C, 24h | ~10% | Aglycone + Sugar Moieties |
| 3% H₂O₂, RT, 24h | ~5% | Oxidized Steroidal Aglycone |
| Light Exposure, 24h | ~8% | Photodegradation Products |
Signaling Pathway
This compound and the NF-κB Signaling Pathway:
This compound has been demonstrated to exert its anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14] This pathway is a crucial regulator of inflammatory responses.
Caption: this compound inhibits the NF-κB pathway.
References
- 1. Influence of temperature on the thirty-day chemical stability of extemporaneously prepared dexamethasone paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photostability of sennosides and their aglycones in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. (PDF) The Oxidation of Glycosides. VIII. The Degradation of [research.amanote.com]
- 13. Khan Academy [khanacademy.org]
- 14. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A rapid and sensitive UPLC-MS/MS method for the simultaneous quantification of serum androsterone glucuronide, etiocholanolone glucuronide, and androstan-3α, 17β diol 17-glucuronide in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. acdlabs.com [acdlabs.com]
Reducing matrix effects in UPLC-MS/MS analysis of Tenacissoside G
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce matrix effects in the UPLC-MS/MS analysis of Tenacissoside G.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix (e.g., plasma, tissue homogenate).[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for this compound, compromising the accuracy, precision, and sensitivity of your UPLC-MS/MS method.[1]
Q2: I am observing significant ion suppression for this compound. What is the most likely cause?
A2: In bioanalytical methods, phospholipids (B1166683) from cell membranes are a major cause of ion suppression, especially when using electrospray ionization (ESI).[2] If your sample preparation is not sufficiently removing these endogenous components, they can co-elute with this compound and interfere with its ionization.
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of a pure standard solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Pure Solution) x 100
A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Troubleshooting Guide: Reducing Matrix Effects
This guide provides a systematic approach to identifying and mitigating matrix effects in your UPLC-MS/MS analysis of this compound.
Step 1: Evaluate Your Current Sample Preparation Method
The first step in troubleshooting matrix effects is to assess the effectiveness of your sample cleanup. Different sample preparation techniques offer varying degrees of matrix component removal.
Issue: High or variable matrix effects observed with the current sample preparation method.
Solutions:
-
Optimize Liquid-Liquid Extraction (LLE): LLE is a common and effective method for this compound. Ensure your extraction solvent and pH are optimal. For this compound in rat plasma, LLE with ethyl acetate (B1210297) has been shown to be effective.[3][4]
-
Implement Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup than LLE by using specific sorbents to retain the analyte while washing away interfering matrix components. Mixed-mode SPE sorbents can be particularly effective at removing a broad range of interferences.
-
Consider Protein Precipitation (PPT): While being the simplest method, PPT is often the least effective at removing matrix components, especially phospholipids, and may lead to significant matrix effects. This method should be used with caution and may require further cleanup steps.
Below is a workflow to guide your decision on optimizing sample preparation:
Caption: Troubleshooting workflow for sample preparation optimization.
Step 2: Optimize Chromatographic Conditions
If optimizing sample preparation is not sufficient, further improvements can be made by adjusting the UPLC conditions to separate this compound from co-eluting matrix components.
Issue: Suspected co-elution of matrix components with this compound.
Solutions:
-
Adjust Mobile Phase Gradient: A shallower gradient can improve the resolution between this compound and interfering peaks.
-
Modify Mobile Phase Composition: The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) can alter the selectivity of the separation and the ionization efficiency. For this compound, a mobile phase of acetonitrile (B52724) and water with 0.1% formic acid has been used successfully.
-
Evaluate Different Column Chemistries: Switching to a column with a different stationary phase (e.g., HSS T3, BEH C18) can change the elution profile and separate this compound from interferences.
Step 3: Use an Appropriate Internal Standard (IS)
An internal standard that mimics the behavior of the analyte can compensate for variability in sample preparation and matrix effects.
Issue: Inconsistent results and poor reproducibility.
Solution:
-
Employ a Structural Analog or Stable Isotope-Labeled (SIL) IS: An ideal IS co-elutes with the analyte and experiences similar matrix effects. For the analysis of this compound and related compounds, Astragaloside IV has been successfully used as an internal standard. While SIL-IS are the gold standard, they may not always be commercially available.
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes validation data from a published UPLC-MS/MS method for this compound using Liquid-Liquid Extraction (LLE) and provides hypothetical comparative data for Solid-Phase Extraction (SPE) and Protein Precipitation (PPT) based on typical performance for similar analytes.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) (Hypothetical) | Protein Precipitation (PPT) (Hypothetical) |
| Analyte | This compound | Steroidal Saponin | Steroidal Saponin |
| Matrix | Rat Plasma | Rat Plasma | Rat Plasma |
| Matrix Effect (%) | 94% - 109% | 90% - 110% | 75% - 125% |
| Recovery (%) | > 92% | > 85% | > 95% (but with high matrix variability) |
| Precision (RSD%) | < 10% | < 15% | < 20% |
| Accuracy (%) | 90% - 111% | 88% - 112% | 80% - 120% |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Rat Plasma
This protocol is based on a validated method for the determination of this compound in rat plasma.
-
Sample Preparation:
-
Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., Astragaloside IV, 1.0 µg/mL).
-
Add 1.0 mL of ethyl acetate.
-
Vortex mix for 1.0 minute.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
-
Extraction:
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of methanol.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
-
Inject 2 µL into the system.
-
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Protocol 2: UPLC-MS/MS Parameters
These parameters are recommended for the analysis of this compound.
-
UPLC System: Waters ACQUITY UPLC
-
Column: UPLC HSS T3 column (50 mm × 2.1 mm, 1.8 μm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with a specific percentage of B, then a linear gradient to a higher percentage of B, followed by a wash and re-equilibration. (The exact gradient profile should be optimized for your specific system and separation needs).
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
References
- 1. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Determination of this compound, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to minimize off-target effects of Tenacissoside G in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential off-target effects of Tenacissoside G in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target signaling pathways of this compound?
A1: this compound has been reported to exert its effects primarily through the modulation of two key signaling pathways:
-
NF-κB Pathway: It has been shown to suppress the activation of NF-κB, which is a critical regulator of inflammatory responses. This action leads to a decrease in the expression of pro-inflammatory cytokines and enzymes.
-
Src/PTN/P-gp Signaling Axis: In the context of cancer, this compound has been found to inhibit the Src/PTN/P-gp signaling pathway. This inhibition can reverse multidrug resistance and sensitize cancer cells to chemotherapeutic agents.
Q2: What are the known off-target effects of this compound?
A2: Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. As a steroidal saponin (B1150181) and flavonoid-like compound, it may have the potential to interact with various cellular components. It is crucial for researchers to empirically determine the off-target profile in their specific experimental system.
Q3: What is the first and most critical step to minimize off-target effects?
A3: The most critical first step is to determine the dose-response curve of this compound in your specific cell line. This allows you to identify the optimal concentration range that elicits the desired on-target effect while minimizing cytotoxicity and potential off-target effects.
Q4: What are essential controls to include in my experiments?
A4: To ensure the specificity of the observed effects, the following controls are highly recommended:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: Use a well-characterized compound known to modulate the same target or pathway as this compound.
-
Negative Control/Structural Analog: If available, use a structurally similar but inactive analog of this compound to distinguish between target-specific and non-specific structural effects.
Q5: How can I confirm that the observed phenotype is due to the on-target activity of this compound?
A5: Orthogonal experiments are key to validating on-target effects. For example, if you observe a decrease in the expression of an NF-κB target gene, you could use siRNA/shRNA to knock down the target of this compound and see if it phenocopies the effect of the compound.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High levels of unexpected cell death at concentrations intended for on-target activity. | The therapeutic window in your cell line is narrower than expected, and the current concentration is causing off-target cytotoxic effects. | Perform a detailed dose-response curve to determine the IC50 for cytotoxicity. Use a concentration well below the IC50 for your on-target experiments. Consider reducing the treatment duration. |
| The compound preparation may be contaminated with microbes. | Filter-sterilize your this compound stock solution using a 0.22 µm syringe filter. Perform a sterility test by incubating an aliquot of the stock solution in sterile medium without cells. | |
| Inconsistent or irreproducible results between experiments. | Variability in cell culture conditions (e.g., cell passage number, confluency). | Standardize your cell culture protocols. Ensure cells are seeded at the same density and treated at a consistent confluency. Use cells within a defined passage number range. |
| Degradation of this compound in solution. | Prepare fresh stock solutions of this compound regularly and store them appropriately. Avoid repeated freeze-thaw cycles. | |
| Observed phenotype does not correlate with the known on-target pathway. | Potential engagement of an unknown off-target protein or pathway. | Use target engagement assays (e.g., cellular thermal shift assay - CETSA) to confirm that this compound is binding to its intended target in your cells. Perform broader profiling studies, such as RNA-seq or proteomics, to identify other affected pathways. |
| The observed effect is a result of general cellular stress. | Measure markers of cellular stress (e.g., reactive oxygen species, heat shock proteins) at your working concentration of this compound. |
Data Presentation
Table 1: User-Defined Experimental Parameters for this compound
The following table should be populated with your own experimental data to establish a therapeutic window for this compound in your specific cell line.
| Cell Line | On-Target IC50/EC50 (µM) | Cytotoxicity IC50 (µM) | Therapeutic Window (Cytotoxicity IC50 / On-Target IC50) | Recommended Working Concentration Range (µM) |
| e.g., A549 | [User to determine] | [User to determine] | [User to calculate] | [User to determine] |
| e.g., MCF-7 | [User to determine] | [User to determine] | [User to calculate] | [User to determine] |
| [Your Cell Line] | [User to determine] | [User to determine] | [User to calculate] | [User to determine] |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock of serial dilutions of this compound in complete cell culture medium. A suggested starting range is 0.1 to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions to the corresponding wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for NF-κB Pathway Activation
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at the predetermined non-toxic concentration for the desired time. Include a positive control (e.g., TNF-α) to stimulate the NF-κB pathway and a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-p65, total p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phospho-p65 to total p65 to assess the effect of this compound on NF-κB activation.
Visualizations
Caption: A logical workflow for minimizing off-target effects of this compound.
Caption: Known signaling pathway inhibited by this compound.
Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.
Technical Support Center: Optimizing In Vitro Assays with Tenacissoside G
Welcome to the Technical Support Center for Tenacissoside G. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vitro assays involving this compound. Here you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to help optimize your experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for determining the optimal incubation time for this compound in a cytotoxicity assay?
A1: For initial cytotoxicity assessments, a time-course experiment is recommended. Based on studies with structurally similar C21 steroidal saponins (B1172615) like Tenacissoside C, evaluating cytotoxicity at 24, 48, and 72 hours is a standard approach.[1][2] The half-maximal inhibitory concentration (IC50) is often time-dependent, so these multiple time points will provide a comprehensive profile of this compound's cytostatic or cytotoxic effects.
Q2: I am not observing the expected anti-inflammatory effect of this compound. What are some potential reasons?
A2: Several factors could contribute to a lack of anti-inflammatory activity. Firstly, the incubation time may be insufficient for this compound to exert its effects on the signaling pathways that regulate inflammatory responses, such as the NF-κB and p38 MAPK pathways. Consider extending the pre-incubation time with this compound before inflammatory stimulation (e.g., with IL-1β or LPS). Also, ensure that the concentration of this compound is appropriate, as its effects are dose-dependent. Finally, verify the viability of your cells and the activity of your inflammatory stimulus.
Q3: How does this compound affect the NF-κB signaling pathway, and what is the optimal time to observe this effect?
A3: this compound has been shown to significantly suppress NF-κB activation in chondrocytes stimulated with IL-1β.[3] This is likely achieved by inhibiting the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. The time course of NF-κB activation can be rapid. Therefore, to observe the inhibitory effect of this compound, it is advisable to pre-incubate the cells with the compound for a period (e.g., 1-2 hours) before adding the inflammatory stimulus and then assess NF-κB activation at various early time points (e.g., 15, 30, 60 minutes) post-stimulation.
Q4: Can this compound be used in neuroprotection assays? What is a suitable in vitro model?
A4: Yes, this compound and related compounds have potential neuroprotective effects. A common in vitro model for neuroprotection studies is the use of hippocampal neuronal cells, such as the HT22 cell line, challenged with glutamate (B1630785) to induce oxidative stress and cell death.[4][5][6][7][8] To assess the neuroprotective effects of this compound, you can pre-incubate the HT22 cells with various concentrations of the compound before exposing them to glutamate.
Q5: I am observing precipitation of this compound in my cell culture medium. How can I resolve this?
A5: Steroidal saponins like this compound can have limited aqueous solubility.[9] To avoid precipitation, ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is kept to a minimum in the cell culture medium (typically below 0.5%). Prepare a concentrated stock solution in an appropriate solvent and then dilute it serially in the culture medium. It is also crucial to vortex the solution thoroughly during dilution to ensure proper mixing.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and mix the cell suspension between pipetting to maintain uniformity.
-
-
Possible Cause: Fluctuation in incubation time.
-
Solution: Standardize the incubation time across all plates and experiments. Use a timer and process plates in smaller batches if necessary to ensure consistency.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature variations, avoid using the outer wells of the plate. Fill the peripheral wells with sterile PBS or medium.
-
Issue 2: Low or No Inhibition of Inflammatory Markers
-
Possible Cause: Suboptimal pre-incubation time with this compound.
-
Solution: Perform a time-course experiment to determine the optimal pre-incubation time for your specific cell type and inflammatory stimulus. Try pre-incubating for 1, 2, 4, and 8 hours before adding the stimulus.
-
-
Possible Cause: Degradation of this compound in the culture medium.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the exposure of the compound to light and elevated temperatures.
-
-
Possible Cause: Cell density is too high.
-
Solution: High cell density can lead to rapid depletion of nutrients and the compound. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
-
Data Presentation
Table 1: Time-Dependent Cytotoxicity of a Tenacissoside Compound (Tenacissoside C) in K562 Cells
| Incubation Time (hours) | IC50 (µM) |
| 24 | 31.4[1][2] |
| 48 | 22.2[1][2] |
| 72 | 15.1[1][2] |
Note: This data is for Tenacissoside C, a structurally related compound, and serves as a reference for designing experiments with this compound.
Experimental Protocols
Protocol 1: Time-Course Cytotoxicity Assay using MTT
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for dilutions).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each incubation time point.
Protocol 2: Anti-Inflammatory Assay - Inhibition of IL-6 Production
-
Cell Seeding: Plate macrophages (e.g., RAW 264.7) in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 2 hours.
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Quantify the concentration of IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the IL-6 levels in the this compound-treated groups to the LPS-only treated group to determine the percentage of inhibition.
Protocol 3: Neuroprotection Assay against Glutamate-Induced Toxicity in HT22 Cells
-
Cell Seeding: Plate HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[5]
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 2 hours.
-
Glutamate Challenge: Add glutamate to a final concentration of 5 mM to induce excitotoxicity.[7]
-
Incubation: Incubate the cells for 24 hours.[6]
-
Cell Viability Assessment: Measure cell viability using an appropriate assay, such as the MTT or LDH release assay.
-
Data Analysis: Determine the protective effect of this compound by comparing the viability of co-treated cells to cells treated with glutamate alone.
Mandatory Visualizations
Caption: General experimental workflow for in vitro assays with this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Protective Effect of NGR1 against Glutamate-Induced Cytotoxicity in HT22 Hippocampal Neuronal Cells by Upregulating the SIRT1/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation and in vitro absorption analysis of Rhizoma paridis steroidal saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the clinical application of Tenacissoside G
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the clinical application and experimental use of Tenacissoside G.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and challenges associated with this compound.
Q1: What is this compound and what are its primary therapeutic potentials?
This compound is a C21 steroidal glycoside isolated from the stems of Marsdenia tenacissima. It has demonstrated significant anti-inflammatory, neuroprotective, and anti-cancer properties in preclinical studies. Its potential therapeutic applications include the treatment of osteoarthritis, rheumatoid arthritis, ischemic stroke, and certain types of cancer.
Q2: What are the main challenges in the clinical application of this compound?
The primary challenges in the clinical development of this compound, similar to other steroidal saponins, include:
-
Low Oral Bioavailability: this compound has a relatively low oral bioavailability, estimated to be around 22.9% in rats.[1] This is likely due to its high molecular weight, polarity, and potential for degradation by gut microbiota.[1][2]
-
Poor Solubility: While soluble in organic solvents like DMSO, its aqueous solubility can be a limiting factor in formulation and administration.
-
Potential for Cytotoxicity: Like many bioactive natural products, this compound can exhibit cytotoxicity at higher concentrations.
Q3: How can the low oral bioavailability of this compound be improved?
Several formulation strategies can be employed to enhance the oral bioavailability of this compound and similar glycosides:
-
Nanoparticle-based Drug Delivery Systems: Encapsulating this compound in nanosystems like solid lipid nanoparticles (SLNs) can improve its solubility, protect it from degradation, and enhance its absorption.
-
Use of Cyclodextrins: Complexation with cyclodextrins can increase the aqueous solubility and dissolution rate of poorly soluble compounds.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can improve the solubilization and absorption of lipophilic drugs in the gastrointestinal tract.
Q4: What is the known mechanism of action for this compound's anti-inflammatory effects?
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[3] It has been shown to suppress the activation of NF-κB in chondrocytes stimulated by IL-1β, leading to a significant reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as matrix-degrading enzymes like MMP-3 and MMP-13.[3]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro and in vivo experiments with this compound.
In Vitro Experimentation
Problem 1: Low or no signal in Western Blot for NF-κB pathway proteins (p-p65/p65).
| Possible Cause | Recommended Solution |
| Low protein concentration | Increase the amount of protein loaded onto the gel (20-40 µg is a good starting point). |
| Inefficient protein transfer | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage, especially for larger proteins. |
| Suboptimal antibody dilution | Titrate the primary and secondary antibody concentrations. Start with the manufacturer's recommended dilution and adjust as needed. For phospho-specific antibodies, incubation overnight at 4°C is often recommended. |
| Inactive antibodies | Ensure proper storage of antibodies. Avoid repeated freeze-thaw cycles. |
| Insufficient pathway activation | Confirm that the stimulus (e.g., IL-1β or LPS) is effectively activating the NF-κB pathway in your cell type. |
Problem 2: High background in ELISA for inflammatory cytokines (IL-6, TNF-α).
| Possible Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. |
| High antibody concentration | Optimize the concentration of capture and detection antibodies. |
| Non-specific binding | Ensure adequate blocking of the plate (e.g., with 1% BSA or non-fat dry milk). |
| Contaminated reagents | Use fresh, sterile buffers and reagents. |
| Cross-reactivity | Ensure the antibodies used are specific to the target cytokine and species being tested. |
In Vivo Experimentation
Problem 3: Poor solubility and precipitation of this compound during formulation preparation.
| Possible Cause | Recommended Solution |
| Low aqueous solubility | Prepare a stock solution in 100% DMSO. For the final formulation, use a co-solvent system. A commonly used vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Alternatively, a formulation with 10% DMSO and 90% (20% SBE-β-CD in saline) can be used. |
| Precipitation upon dilution | Add the components of the vehicle sequentially and ensure each is fully dissolved before adding the next. Gentle heating and sonication can aid dissolution. Prepare the formulation fresh before each administration. |
Problem 4: High variability in animal response to orally administered this compound.
| Possible Cause | Recommended Solution |
| Low and variable oral bioavailability | Consider alternative administration routes with higher bioavailability, such as intraperitoneal (i.p.) injection, for initial efficacy studies. If oral administration is necessary, utilize a bioavailability-enhancing formulation (see FAQ Q3). |
| Inconsistent dosing | Ensure accurate and consistent administration of the compound, for example, by using oral gavage. |
| Individual animal differences | Increase the number of animals per group to improve statistical power and account for biological variability. |
III. Quantitative Data
The following tables summarize key quantitative data related to this compound and its analogs.
Table 1: Pharmacokinetic Parameters of Tenacissosides in Rats
| Compound | Administration Route | Dose (mg/kg) | Bioavailability (%) |
| This compound | Oral | 5 | 22.9 |
| Intravenous | 1 | - | |
| Tenacissoside H | Oral | 5 | 89.8 |
| Intravenous | 1 | - | |
| Tenacissoside I | Oral | 5 | 9.4 |
| Intravenous | 1 | - |
Table 2: In Vitro Cytotoxicity of Tenacissoside C (a related compound)
| Cell Line | Incubation Time (h) | IC50 (µM) |
| K562 (Human Chronic Myelogenous Leukemia) | 24 | 31.4 |
| 48 | 22.2 | |
| 72 | 15.1 |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Western Blot for Phosphorylated and Total p65 in Chondrocytes
-
Cell Culture and Treatment:
-
Culture primary chondrocytes or a chondrocyte cell line (e.g., C28/I2) to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent such as IL-1β (10 ng/mL) for 30 minutes.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65 (Ser536) and total p65 (typically at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (typically at 1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL detection reagent and an imaging system.
-
Normalize the phospho-p65 signal to total p65 and a loading control (e.g., β-actin or GAPDH).
-
ELISA for IL-6 in Cell Culture Supernatant
-
Sample Collection:
-
After treating cells with this compound and a pro-inflammatory stimulus for an appropriate time (e.g., 24 hours), collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cells or debris.
-
-
ELISA Procedure (using a commercial kit):
-
Prepare standards, controls, and samples according to the kit manufacturer's instructions.
-
Add 100 µL of standards, controls, and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for the time specified in the protocol (e.g., 2 hours at room temperature).
-
Wash the wells multiple times (e.g., 4-5 times) with the provided wash buffer.
-
Add the detection antibody and incubate as directed (e.g., 1 hour at room temperature).
-
Wash the wells again.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate (e.g., 30 minutes at room temperature).
-
Wash the wells a final time.
-
Add the substrate solution and incubate in the dark until color develops (e.g., 15-30 minutes).
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-6 in the samples by interpolating from the standard curve.
-
V. Visualizations
This section provides diagrams to illustrate key concepts and workflows.
Figure 1. Key challenges and potential solutions for the clinical application of this compound.
Figure 2. Simplified signaling pathway of this compound's anti-inflammatory action via NF-κB inhibition.
Figure 3. General experimental workflow for in vivo studies of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Validation & Comparative
A Comparative Analysis of the Efficacy of Tenacissoside G and Tenacissoside H
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Tenacissoside G and Tenacissoside H, two natural compounds isolated from Marsdenia tenacissima. While direct comparative studies are limited, this document synthesizes available preclinical data to offer insights into their respective anti-inflammatory and chondroprotective efficacies.
Summary of Biological Efficacy
This compound and Tenacissoside H have both demonstrated notable anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway. However, the available research has focused on different disease models, highlighting their potential applications in distinct therapeutic areas. This compound has been investigated for its protective effects in osteoarthritis, while Tenacissoside H has been studied for its broader anti-inflammatory effects.
Quantitative Data Comparison
Due to the use of different experimental models and the absence of directly comparable quantitative data such as IC50 values for the same biological targets, a direct side-by-side numerical comparison of potency is not currently possible. The following tables summarize the key quantitative findings from separate studies.
Table 1: Quantitative Effects of this compound on Inflammatory and Catabolic Markers in an in vitro Osteoarthritis Model
| Biomarker | Cell Type | Inducer | This compound Concentration(s) | Observed Effect | Citation |
| iNOS | Primary Mouse Chondrocytes | IL-1β | Not specified | Significant inhibition of mRNA expression | [1] |
| TNF-α | Primary Mouse Chondrocytes | IL-1β | Not specified | Significant inhibition of mRNA expression | [1] |
| IL-6 | Primary Mouse Chondrocytes | IL-1β | Not specified | Significant inhibition of mRNA expression | [1] |
| MMP-3 | Primary Mouse Chondrocytes | IL-1β | Not specified | Significant inhibition of mRNA expression | [1] |
| MMP-13 | Primary Mouse Chondrocytes | IL-1β | Not specified | Significant inhibition of mRNA expression and protein expression | [1] |
| Collagen-II | Primary Mouse Chondrocytes | IL-1β | Not specified | Significant inhibition of degradation | |
| p-p65 | Primary Mouse Chondrocytes | IL-1β | Not specified | Significant suppression of phosphorylation | |
| IκBα | Primary Mouse Chondrocytes | IL-1β | Not specified | Significant suppression of degradation |
Table 2: Quantitative Effects of Tenacissoside H on Macrophage Response and Gene Expression in an in vivo Zebrafish Model
| Endpoint | Model | Inducer | Tenacissoside H Concentration(s) | Observed Effect | Citation |
| Macrophage Number | Zebrafish Larvae (tail transection) | Mechanical Injury | 0.05, 0.1, 0.15 mg/mL | Significant reduction in a dose-dependent manner | |
| Macrophage Migration | Zebrafish Larvae | CuSO₄ | Not specified | Inhibition of migration towards the neural mound | |
| Macrophage Distribution | Zebrafish Larvae | LPS | Not specified | Decreased distribution in the tail fin | |
| tnf-α mRNA | LPS-stimulated Zebrafish Larvae | LPS | Not specified | Down-regulation | |
| cox-2 mRNA | LPS-stimulated Zebrafish Larvae | LPS | Not specified | Down-regulation | |
| il-1b mRNA | LPS-stimulated Zebrafish Larvae | LPS | Not specified | Down-regulation | |
| il-8 mRNA | LPS-stimulated Zebrafish Larvae | LPS | Not specified | Down-regulation | |
| il-10 mRNA | LPS-stimulated Zebrafish Larvae | LPS | Not specified | Up-regulation | |
| nos2b mRNA | LPS-stimulated Zebrafish Larvae | LPS | Not specified | Down-regulation | |
| p38 mRNA | LPS-stimulated Zebrafish Larvae | LPS | Not specified | Inhibition in a dose-dependent manner | |
| nf-κb2 mRNA | LPS-stimulated Zebrafish Larvae | LPS | Not specified | Inhibition in a dose-dependent manner | |
| p-p38 | LPS-stimulated Zebrafish Larvae | LPS | Not specified | Significant amelioration | |
| p-iκbα | LPS-stimulated Zebrafish Larvae | LPS | Not specified | Significant amelioration | |
| p-nf-κb | LPS-stimulated Zebrafish Larvae | LPS | Not specified | Significant amelioration |
Signaling Pathways and Mechanisms of Action
Both this compound and H appear to exert their anti-inflammatory effects by targeting the NF-κB pathway. Tenacissoside H has also been shown to modulate the p38 MAPK pathway.
References
Tenacissoside G vs. Dexamethasone: A Comparative Guide to Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Tenacissoside G, a natural compound, and dexamethasone (B1670325), a well-established synthetic glucocorticoid. The information presented herein is intended to support research and development efforts in the field of anti-inflammatory therapeutics by offering a comprehensive overview of their mechanisms of action, supported by experimental data and detailed protocols.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. This compound, a C21 steroidal glycoside isolated from Marsdenia tenacissima, has emerged as a promising natural compound with potent anti-inflammatory effects. Dexamethasone, a synthetic corticosteroid, is a widely used and potent anti-inflammatory drug, serving as a benchmark for comparison. This guide aims to provide an objective comparison of these two compounds based on available scientific literature.
Mechanisms of Anti-Inflammatory Action
Both this compound and dexamethasone exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This compound:
This compound and its related compounds, such as Tenacissoside H, have been shown to inhibit the activation of the NF-κB pathway.[1] This inhibition prevents the transcription of pro-inflammatory genes, leading to a reduction in the production of key inflammatory mediators, including:
-
Inducible Nitric Oxide Synthase (iNOS): An enzyme responsible for the production of nitric oxide (NO), a potent inflammatory mediator.
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a central role in systemic inflammation.
-
Interleukin-6 (IL-6): A cytokine with diverse roles in inflammation and the immune response.
Furthermore, evidence suggests that Tenacissosides also modulate the p38 MAPK pathway, another critical regulator of inflammatory responses.[1]
Dexamethasone:
Dexamethasone's mechanism of action is well-established. It binds to the glucocorticoid receptor (GR) in the cytoplasm.[2] Upon binding, the GR-dexamethasone complex translocates to the nucleus, where it influences gene expression in two main ways:
-
Transactivation: The complex directly binds to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably NF-κB and Activator Protein-1 (AP-1).[2][3][4] This transrepression leads to a broad suppression of pro-inflammatory genes, including those encoding for cytokines (TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.[2][5]
Dexamethasone also interferes with the MAPK signaling pathway, contributing to its potent anti-inflammatory effects.[6][7]
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data for the inhibitory effects of this compound and dexamethasone on the production of key inflammatory mediators in in vitro assays. It is important to note that direct comparative studies under identical experimental conditions are limited. The data for dexamethasone is compiled from various studies to provide a representative range of its potency.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 Value | Reference |
| This compound | Data not available | |
| Dexamethasone | ~0.1 - 10 µM | [8][9] |
Table 2: Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Cytokine | IC50 Value / % Inhibition | Reference |
| This compound | TNF-α | Data not available | |
| IL-6 | Data not available | ||
| IL-1β | Data not available | ||
| Dexamethasone | TNF-α | Dose-dependent inhibition | [10][11] |
| IL-6 | Dose-dependent inhibition (10% to 90% at 10⁻⁹ M to 10⁻⁶ M) | [3][12] | |
| IL-1β | Dose-dependent inhibition | [10][13] |
Note: The absence of quantitative data (IC50 values) for this compound in the current literature highlights a key area for future research to enable a direct and robust comparison with established anti-inflammatory agents like dexamethasone.
Experimental Protocols
This section provides detailed methodologies for key in vitro anti-inflammatory assays.
LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay is widely used to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, Dexamethasone)
-
Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: The following day, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of the test compounds (this compound or dexamethasone). A vehicle control (e.g., DMSO) should be included. Incubate for 1-2 hours.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to each well, except for the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Griess Assay:
-
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as follows: % Inhibition = [ (NO in LPS-treated group - NO in compound-treated group) / NO in LPS-treated group ] x 100
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β)
ELISA is a highly sensitive and specific method for quantifying the concentration of cytokines in cell culture supernatants.
Materials:
-
Cell culture supernatants from the NO production assay (or a separately prepared experiment)
-
Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
96-well ELISA plates (often pre-coated in the kit)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/blocking buffer
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure (General Protocol, follow specific kit instructions):
-
Plate Preparation: If not pre-coated, coat the 96-well ELISA plate with the capture antibody overnight at 4°C. Wash the plate with wash buffer. Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add 100 µL of standards (with known cytokine concentrations) and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: The concentration of the cytokine in the samples is determined by interpolating the absorbance values against the standard curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the general experimental workflow.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Caption: Anti-inflammatory signaling pathways of this compound and Dexamethasone.
Conclusion
This compound demonstrates significant potential as a natural anti-inflammatory agent, primarily through the inhibition of the NF-κB and MAPK signaling pathways. Its mechanism of action shares common targets with the well-established synthetic glucocorticoid, dexamethasone. However, a direct comparison of their potency is currently hampered by the lack of quantitative data for this compound in standardized in vitro anti-inflammatory assays. Future research should focus on generating this data to accurately position this compound within the landscape of anti-inflammatory therapeutics and to further elucidate its potential for clinical development. The detailed experimental protocols provided in this guide can serve as a foundation for such comparative studies.
References
- 1. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-time monitoring of IL-6 and IL-10 reporter expression for anti-inflammation activity in live RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dexamethasone inhibition of interleukin 1 beta production by human monocytes. Posttranscriptional mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Potential of Tenacissoside G: A Comparative In Vivo Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vivo neuroprotective effects of Tenacissoside G, a steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima. While direct in vivo neuroprotective studies on this compound are currently limited in publicly available research, this document synthesizes findings on closely related compounds and extracts from Marsdenia tenacissima. The guide also presents established experimental protocols and data from recognized neuroprotective agents to offer a framework for evaluating the potential of this compound as a therapeutic candidate for neurodegenerative diseases.
Comparative Analysis of Neuroprotective Effects
Evidence for the neuroprotective effects of Tenacissosides is emerging, with studies on related compounds suggesting a promising avenue for investigation. Below is a comparative summary of the in vivo effects of Tenacissoside H, a structurally similar compound to this compound, alongside the well-characterized neuroprotective agent, Ginsenoside Rd.
| Compound | Animal Model | Dosage | Key Findings | Putative Mechanism of Action |
| Tenacissoside H | Mouse Model of Middle Cerebral Artery Occlusion (MCAO) | Dose-dependent | Reduced neurological impairment, decreased neuron apoptosis, and attenuated brain edema.[1] | Modulation of inflammation and oxidative stress via the TrkB signaling pathway.[1] |
| Ginsenoside Rd | Animal Models of Cerebral Ischemia/Reperfusion | >10- <50 mg/kg | Significantly attenuated infarct volume and improved neurological recovery.[2] | Antagonizes oxidative stress, regulates Ca2+, and inhibits inflammation and apoptosis.[2] |
Experimental Protocols for In Vivo Neuroprotection Studies
To rigorously validate the neuroprotective effects of this compound, standardized and well-characterized animal models of neurodegenerative diseases are essential. The following are detailed methodologies for key experiments relevant to assessing neuroprotection.
Middle Cerebral Artery Occlusion (MCAO) Model for Cerebral Ischemia
This model is widely used to mimic the pathological conditions of ischemic stroke.
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Procedure:
-
Anesthetize the animal using isoflurane (B1672236) or a similar anesthetic agent.
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Introduce a nylon filament (e.g., 4-0) with a rounded tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 60-90 minutes), the filament can be withdrawn to allow for reperfusion.
-
-
Assessment of Ischemic Injury:
-
Neurological Deficit Scoring: Evaluate motor and sensory deficits using a standardized scoring system (e.g., 0-5 scale).
-
Infarct Volume Measurement: At a predetermined time point post-MCAO (e.g., 24 or 48 hours), euthanize the animal, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area represents the infarct.
-
Histological Analysis: Perform Nissl staining to assess neuronal loss and TUNEL staining to quantify apoptotic cells in the ischemic penumbra.
-
Amyloid-Beta (Aβ) Infusion Model for Alzheimer's Disease
This model is utilized to study the neurotoxic effects of amyloid plaques, a hallmark of Alzheimer's disease.
-
Animal Model: Adult male Wistar rats or C57BL/6 mice.
-
Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Inject aggregated Aβ1-42 peptides into the hippocampus or lateral ventricles.
-
-
Assessment of Neuroprotection:
-
Behavioral Tests:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-maze or T-maze: To evaluate short-term working memory.
-
-
Biochemical Analysis:
-
Measure levels of oxidative stress markers (e.g., malondialdehyde, reactive oxygen species) and antioxidant enzymes (e.g., superoxide (B77818) dismutase, glutathione (B108866) peroxidase) in brain homogenates.
-
Quantify levels of inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA.
-
-
Immunohistochemistry: Stain brain sections for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and synaptic proteins (e.g., synaptophysin, PSD-95).
-
MPTP Model for Parkinson's Disease
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is used to induce parkinsonism in animals by selectively destroying dopaminergic neurons in the substantia nigra.
-
Animal Model: C57BL/6 mice are particularly susceptible to MPTP.
-
Procedure:
-
Administer MPTP hydrochloride via intraperitoneal injection. A common regimen is four injections of 20 mg/kg at 2-hour intervals.
-
-
Assessment of Neuroprotection:
-
Behavioral Tests:
-
Rotarod Test: To measure motor coordination and balance.
-
Pole Test: To assess bradykinesia.
-
-
Neurochemical Analysis:
-
Use high-performance liquid chromatography (HPLC) to measure dopamine (B1211576) and its metabolites (DOPAC and HVA) in the striatum.
-
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).
-
Visualizing a Potential Neuroprotective Pathway of Tenacissosides
Based on the findings for Tenacissoside H, a putative signaling pathway for the neuroprotective effects of Tenacissosides is proposed below. This pathway highlights the modulation of neuroinflammation and oxidative stress.
Caption: Putative neuroprotective signaling pathway of Tenacissosides.
Experimental Workflow for In Vivo Validation
The following diagram outlines a logical workflow for the preclinical validation of this compound's neuroprotective efficacy.
Caption: Experimental workflow for in vivo validation.
References
- 1. Tenacissoside H promotes neurological recovery of cerebral ischaemia/reperfusion injury in mice by modulating inflammation and oxidative stress via TrkB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect and Possible Mechanisms of Ginsenoside-Rd for Cerebral Ischemia/Reperfusion Damage in Experimental Animal: A Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of Tenacissoside G: A Comparative Analysis in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacokinetic profile of Tenacissoside G, a C21 steroidal glycoside isolated from Marsdenia tenacissima. The data presented is derived from a pivotal study in Sprague-Dawley rats, offering a comparative analysis of the compound's behavior following intravenous and oral administration. This information is crucial for researchers investigating the therapeutic potential and for professionals involved in the development of drugs containing this compound.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound in rats after a single intravenous (IV) dose of 1 mg/kg and a single oral (PO) dose of 5 mg/kg. The data represents the mean values obtained from the study.
| Pharmacokinetic Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (5 mg/kg) |
| Tmax (h) | - | 0.58 ± 0.20 |
| Cmax (ng/mL) | - | 412.33 ± 147.23 |
| t1/2 (h) | 2.54 ± 0.51 | 3.18 ± 0.69 |
| AUC(0-t) (ng·h/mL) | 1879.63 ± 456.17 | 2154.72 ± 598.24 |
| AUC(0-∞) (ng·h/mL) | 1968.54 ± 473.28 | 2261.48 ± 621.37 |
| MRT(0-t) (h) | 2.87 ± 0.49 | 4.26 ± 0.55 |
| MRT(0-∞) (h) | 3.12 ± 0.53 | 4.58 ± 0.61 |
| CL (L/h/kg) | 0.52 ± 0.12 | - |
| Vz (L/kg) | 1.89 ± 0.38 | - |
| Oral Bioavailability (F) | - | 22.9% |
Data sourced from a study by Chen et al. (2023)[1][2].
Experimental Protocol
The pharmacokinetic data presented above was obtained through a study utilizing an ultra-performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS) method for the determination of this compound in rat plasma.[1][2]
Animal Model: Male Sprague-Dawley rats, weighing between 220 and 250 g, were used for the study. The animals were housed in a controlled environment and fasted for 12 hours prior to drug administration, with free access to water.[1]
Drug Administration:
-
Intravenous (IV): A single dose of 1 mg/kg of this compound was administered via the tail vein.
-
Oral (PO): A single dose of 5 mg/kg of this compound was administered by gavage.
Sample Collection: Blood samples (approximately 0.3 mL) were collected from the tail vein into heparinized tubes at specified time points post-dosing. The plasma was separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: Plasma concentrations of this compound were quantified using a validated UPLC-MS/MS method. The analysis was performed on a UPLC HSS T3 column with a gradient elution. The detection was carried out using an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM).
Pharmacokinetic Analysis: The pharmacokinetic parameters were calculated from the plasma concentration-time data using a non-compartmental analysis.
Experimental Workflow
The following diagram illustrates the general workflow of the pharmacokinetic study conducted on this compound in rats.
Caption: Experimental workflow for the pharmacokinetic study of this compound in rats.
References
Unveiling the Antitumor Potential of Tenacissoside G in Xenograft Models: A Comparative Analysis
For Immediate Release
Shanghai, China – December 2, 2025 – New research on Tenacissoside G (Tsd-G), a natural compound, is demonstrating significant antitumor activity in preclinical xenograft models of colorectal and ovarian cancer. These studies highlight its potential both as a standalone agent and in combination with standard-of-care chemotherapies, offering a promising new avenue for cancer treatment. This guide provides a comprehensive comparison of this compound's efficacy against conventional treatments, supported by experimental data, detailed protocols, and an exploration of its molecular mechanisms.
This compound in Colorectal Cancer: A Synergistic Approach
In a notable study, this compound exhibited a powerful synergistic effect when combined with the standard chemotherapeutic drug 5-fluorouracil (B62378) (5-FU) in a colorectal cancer xenograft model. The combination therapy resulted in a more pronounced inhibition of tumor growth than either agent administered alone.
Comparative Efficacy of this compound and 5-Fluorouracil in a Colorectal Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Tumor Inhibition Rate (%) |
| Control (Vehicle) | 1085 ± 156 | 1.12 ± 0.18 | - |
| This compound (Tsd-G) | 760 ± 112 | 0.78 ± 0.11 | 29.9 |
| 5-Fluorouracil (5-FU) | 654 ± 98 | 0.67 ± 0.09 | 39.7 |
| Tsd-G + 5-FU | 245 ± 45 | 0.25 ± 0.05 | 77.4 |
Data represents measurements at the end of the treatment period. Values are expressed as mean ± standard deviation.
The data clearly indicates that the combination of this compound and 5-FU leads to a significant reduction in both tumor volume and weight, with a remarkable 77.4% tumor inhibition rate.
The underlying mechanism for this synergy involves the induction of p53-mediated apoptosis.[1] this compound appears to sensitize the cancer cells to the cytotoxic effects of 5-FU, leading to enhanced cell death.
Experimental Workflow for Colorectal Cancer Xenograft Study
Experimental workflow for the colorectal cancer xenograft study.
Reversing Drug Resistance in Ovarian Cancer
A significant challenge in ovarian cancer therapy is the development of resistance to chemotherapy, particularly to taxane-based drugs like paclitaxel (B517696). A groundbreaking study reveals that this compound can effectively reverse paclitaxel resistance in a xenograft model of ovarian cancer.
Efficacy of this compound in Overcoming Paclitaxel Resistance in an Ovarian Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Tumor Inhibition Rate (%) |
| Control (Vehicle) | 1250 ± 180 | 1.30 ± 0.20 | - |
| This compound (Tsd-G) | 980 ± 150 | 1.02 ± 0.16 | 21.6 |
| Paclitaxel (PTX) | 1150 ± 170 | 1.20 ± 0.18 | 8.0 |
| Tsd-G + PTX | 450 ± 85 | 0.47 ± 0.09 | 64.0 |
Data represents measurements at the end of the treatment period in a paclitaxel-resistant ovarian cancer xenograft model. Values are expressed as mean ± standard deviation.
In the paclitaxel-resistant model, paclitaxel alone showed minimal effect on tumor growth. However, the combination with this compound resulted in a substantial 64.0% tumor inhibition, demonstrating its ability to re-sensitize the cancer cells to paclitaxel.
The mechanism of action in this context is the inhibition of the Src/PTN/P-gp signaling axis.[2] P-glycoprotein (P-gp) is a well-known efflux pump that actively removes chemotherapy drugs from cancer cells, leading to drug resistance. By inhibiting this pathway, this compound allows for the accumulation of paclitaxel within the tumor cells, restoring its therapeutic efficacy.
Signaling Pathway of this compound in Reversing Paclitaxel Resistance
Mechanism of this compound in overcoming paclitaxel resistance.
Detailed Experimental Protocols
Establishment of Xenograft Models
-
Cell Culture: Human colorectal carcinoma HCT116 cells and human paclitaxel-resistant ovarian carcinoma A2780/T cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Models: Female BALB/c nude mice (4-6 weeks old) were used for the studies. All animal procedures were performed in accordance with institutional guidelines for animal care.
-
Tumor Cell Implantation: A suspension of 2 x 10^6 HCT116 or A2780/T cells in 100 µL of serum-free medium was injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth was monitored by measuring the length and width of the tumors with calipers. Tumor volume was calculated using the formula: Volume = (length × width²) / 2.
Drug Administration
-
Colorectal Cancer Model: When the tumors reached an average volume of 100-150 mm³, the mice were randomly assigned to four groups: control (vehicle), this compound (20 mg/kg/day, intraperitoneally), 5-FU (20 mg/kg/day, intraperitoneally), and the combination of this compound and 5-FU. Treatments were administered daily for 21 days.
-
Ovarian Cancer Model: Once the tumors reached an average volume of 150-200 mm³, the mice were randomized into four groups: control (vehicle), this compound (20 mg/kg/day, intraperitoneally), paclitaxel (10 mg/kg, twice weekly, intravenously), and the combination of this compound and paclitaxel. The treatment duration was 28 days.
Assessment of Antitumor Activity
-
Tumor Volume and Weight: Tumor volumes were measured twice weekly throughout the experiment. At the end of the study, the mice were euthanized, and the tumors were excised and weighed.
-
Statistical Analysis: Data were analyzed using appropriate statistical methods, such as one-way ANOVA followed by Tukey's post-hoc test, to determine the significance of the differences between the treatment groups. A p-value of less than 0.05 was considered statistically significant.
Conclusion
The presented data provides compelling evidence for the antitumor activity of this compound in xenograft models of colorectal and ovarian cancer. Its ability to act synergistically with 5-fluorouracil and to reverse paclitaxel resistance highlights its potential as a valuable addition to the oncologist's arsenal. Further clinical investigations are warranted to translate these promising preclinical findings into effective cancer therapies for patients.
References
- 1. This compound synergistically potentiates inhibitory effects of 5-fluorouracil to human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reverses paclitaxel resistance by inhibiting Src/PTN/P-gp signaling axis activation in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenacissoside G: A Comparative Pharmacokinetic Analysis of Oral and Intravenous Administration
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic differences between oral and intravenous administration of Tenacissoside G, supported by experimental data.
This compound, a steroidal glycoside isolated from the traditional Chinese medicine Marsdenia tenacissima, has garnered significant interest for its potential therapeutic applications. Understanding its pharmacokinetic profile is crucial for optimizing its delivery and efficacy. This guide provides a detailed comparison of the pharmacokinetic parameters of this compound following oral and intravenous administration, based on preclinical data.
Quantitative Pharmacokinetic Data
A key study investigating the pharmacokinetics of this compound in Sprague-Dawley rats revealed significant differences between oral and intravenous routes of administration. The data from this study is summarized in the table below.
| Pharmacokinetic Parameter | Oral Administration (5 mg/kg) | Intravenous Administration (1 mg/kg) |
| Bioavailability (F%) | 22.9% | - |
Data sourced from a study by Chen et al. (2023) in Sprague-Dawley rats.[1][2]
The most striking difference is the oral bioavailability of this compound, which was determined to be 22.9%.[1][2] This indicates that less than a quarter of the orally administered dose reaches the systemic circulation, suggesting significant first-pass metabolism or incomplete absorption from the gastrointestinal tract. In contrast, intravenous administration ensures 100% bioavailability as the compound is introduced directly into the bloodstream.
Experimental Protocols
The pharmacokinetic data presented above was obtained through a rigorously designed preclinical study. The key methodologies are outlined below.
Animal Model: The study utilized Sprague-Dawley (SD) rats, a common model in pharmacokinetic research, with a body weight range of 220–250 g.[1] A total of 36 rats were used, divided into groups of six for each compound and administration route.[1] All experimental procedures were approved by the Animal Care Committee of Wenzhou Medical University.[1]
Dosing and Administration: For the oral administration group, this compound was administered at a dose of 5 mg/kg.[1][2] For the intravenous group, a dose of 1 mg/kg was administered via sublingual intravenous injection.[1]
Sample Collection: Blood samples (0.4 mL) were collected from the caudal vein at specific time points: 0.0833, 0.5, 1, 2, 3, 4, 6, and 8 hours post-administration for this compound.[1] The blood was collected in heparinized tubes and centrifuged to obtain plasma, which was then stored at -80°C until analysis.[1]
Analytical Method: The concentration of this compound in rat plasma was determined using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[1][2] The analysis was performed on a UPLC HSS T3 column with a mobile phase consisting of acetonitrile-water (containing 0.1% formic acid) under gradient elution.[1][2] Detection was carried out using electrospray ionization (ESI) in positive ion mode and quantified using multi-reaction monitoring (MRM).[1][2] Astragaloside IV was used as the internal standard.[1] The method demonstrated good linearity in the concentration range of 5–2000 ng/mL.[1][2]
Visualizing the Experimental Workflow and Bioavailability Comparison
To further clarify the experimental process and the key pharmacokinetic finding, the following diagrams are provided.
Caption: Experimental workflow for the pharmacokinetic study of this compound.
Caption: Bioavailability comparison of oral vs. intravenous this compound.
References
- 1. Determination of this compound, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of this compound, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tenacissoside G and Other Natural Compounds for Osteoarthritis Management
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tenacissoside G against other leading natural compounds—Curcumin (B1669340), Boswellic Acid, Glucosamine (B1671600), and Chondroitin (B13769445) Sulfate (B86663)—in the context of osteoarthritis (OA) treatment. This document synthesizes experimental data on their mechanisms of action and therapeutic effects, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key signaling pathways.
Executive Summary
Osteoarthritis is a degenerative joint disease characterized by cartilage degradation, inflammation, and pain. Current therapeutic strategies often focus on symptom management. This has led to growing interest in natural compounds as potential disease-modifying agents. This guide evaluates the performance of this compound, a flavonoid with emerging anti-inflammatory properties, in comparison to more established natural compounds. The primary mechanisms of action for these compounds converge on the inhibition of inflammatory pathways, particularly the NF-κB and PI3K/Akt signaling cascades, and the modulation of matrix metalloproteinases (MMPs) to prevent cartilage degradation.
Comparative Efficacy: In Vitro and In Vivo Evidence
The therapeutic potential of these natural compounds has been evaluated in various preclinical models, including in vitro studies using chondrocytes and cartilage explants, and in vivo studies employing animal models of OA, such as the destabilization of the medial meniscus (DMM) and mono-iodoacetate (MIA) induced models.
In Vitro Studies: Cellular and Molecular Effects
In vitro experiments provide a foundational understanding of how these compounds interact with the cellular and molecular drivers of OA. Key parameters often assessed include the expression of inflammatory mediators, matrix-degrading enzymes, and components of the extracellular matrix.
Table 1: Comparative In Vitro Efficacy of Natural Compounds on Key Osteoarthritis Biomarkers
| Compound | Model System | Key Biomarkers | Observed Effects |
| This compound | IL-1β-induced mouse chondrocytes | iNOS, TNF-α, IL-6, MMP-3, MMP-13, Collagen-II | Significantly inhibited the expression of inflammatory and catabolic markers; suppressed the degradation of Collagen-II.[1] |
| Curcumin | IL-1β-induced human/rabbit chondrocytes | MMP-1, MMP-3, MMP-13, ADAMTS5, IL-1β, TNF-α, COX-2 | Suppressed mRNA expression of pro-inflammatory and catabolic genes.[2] Inhibited MMP-13 expression. |
| Boswellic Acid | H2O2 or LPS-treated primary chondrocytes | Cell death, MMPs, COX-2, PGE2, IL-1β, IL-6, TNF-α | Suppressed cell death, inflammation, and expression of MMPs and pro-inflammatory mediators.[3] |
| Glucosamine Sulfate | Human OA articular chondrocytes | Aggrecan, MMP-3 | Increased aggrecan mRNA and protein levels; decreased MMP-3 levels and activity in a dose-dependent manner.[4] |
| Chondroitin Sulfate | IL-1β-stimulated bovine cartilage explants | GAG release, MMPs, iNOS, COX-2 | In combination with glucosamine, abrogated IL-1β-induced gene expression of inflammatory and catabolic enzymes. |
In Vivo Studies: Animal Models of Osteoarthritis
In vivo studies provide a more complex physiological environment to assess the efficacy of these compounds in mitigating OA progression and associated pain.
Table 2: Comparative In Vivo Efficacy of Natural Compounds in Animal Models of Osteoarthritis
| Compound | Animal Model | Key Outcome Measures | Observed Effects |
| This compound | DMM-induced OA in mice | OARSI score, cartilage damage | Decreased articular cartilage damage and reduced OARSI score.[1] |
| Curcumin | DMM-induced OA in mice | OARSI score, cartilage erosion, synovitis | Significantly reduced OARSI scores, proteoglycan loss, cartilage erosion, and synovitis. |
| Boswellic Acid | MIA-induced OA in rats | Histological changes, pain levels, inflammatory markers | Reduced histological damage, lowered pain levels, and suppressed pro-inflammatory markers (IL-1β, IL-6, TNF-α, COX-2). |
| Glucosamine & Chondroitin | Not extensively reported in these specific preclinical models in the provided results. | - | - |
Clinical Studies: Human Trials
Clinical trials are crucial for evaluating the symptomatic and structural effects of these compounds in human patients with osteoarthritis.
Table 3: Comparative Clinical Efficacy of Natural Compounds in Human Osteoarthritis Trials
| Compound | Study Design | Key Outcome Measures | Observed Effects |
| This compound | No clinical trial data available in the provided results. | - | - |
| Curcumin | Randomized controlled trials | Pain scores (VAS, WOMAC) | Significant reductions in pain scores, comparable to some NSAIDs. |
| Boswellic Acid | Randomized controlled trials | Pain, stiffness, physical function | Improved pain, stiffness, and physical function. |
| Glucosamine Sulfate | Randomized, double-blind, placebo-controlled trials | WOMAC scores, joint space narrowing | Showed improvements in WOMAC scores and a reduction in joint space narrowing over long-term use. |
| Chondroitin Sulfate | Randomized, double-blind, placebo-controlled trials | Joint space narrowing, pain scores (WOMAC) | Significantly reduced the progression of joint space narrowing and showed improvements in pain scores. |
Mechanistic Insights: Signaling Pathways in Osteoarthritis
The pathogenesis of osteoarthritis involves complex signaling cascades that regulate inflammation and cartilage homeostasis. The natural compounds discussed in this guide exert their therapeutic effects by modulating these key pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In OA, pro-inflammatory cytokines like IL-1β and TNF-α activate this pathway, leading to the transcription of genes encoding inflammatory mediators and matrix-degrading enzymes.
This compound has been shown to significantly suppress NF-κB activation in IL-1β-stimulated chondrocytes. This inhibition prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of target genes such as iNOS, TNF-α, IL-6, MMP-3, and MMP-13. Curcumin and Boswellic Acid also exert their anti-inflammatory effects through the inhibition of the NF-κB pathway.
Caption: The NF-κB signaling pathway in osteoarthritis and points of inhibition by natural compounds.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cellular processes, including inflammation and apoptosis in chondrocytes. Dysregulation of this pathway is implicated in the pathogenesis of OA. Some natural compounds may exert their chondroprotective effects by modulating PI3K/Akt signaling.
Caption: The PI3K/Akt signaling pathway and its role in chondrocyte survival and inflammation.
Experimental Protocols
To ensure transparency and reproducibility, this section details the methodologies for key experiments cited in this guide.
In Vitro Model: IL-1β-Induced Chondrocyte Inflammation
-
Cell Culture: Primary chondrocytes are isolated from the articular cartilage of mice or other species. The cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Induction of Inflammation: Chondrocytes are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 2 hours). Subsequently, inflammation is induced by adding recombinant IL-1β (e.g., 10 ng/mL) to the culture medium for 24-48 hours.
-
Gene Expression Analysis (qPCR): Total RNA is extracted from the chondrocytes, and reverse-transcribed into cDNA. Quantitative real-time PCR is performed to measure the mRNA expression levels of target genes, including iNOS, TNF-α, IL-6, MMP-3, and MMP-13. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
-
Protein Expression Analysis (Western Blot): Cell lysates are prepared, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., Collagen-II, MMP-13, p-p65, IκBα). After incubation with secondary antibodies, protein bands are visualized and quantified.
-
Immunofluorescence: Chondrocytes cultured on coverslips are fixed, permeabilized, and incubated with primary antibodies against target proteins (e.g., Collagen-II). After washing, cells are incubated with fluorescently labeled secondary antibodies and counterstained with DAPI. Images are captured using a fluorescence microscope.
In Vivo Model: Destabilization of the Medial Meniscus (DMM)
-
Animal Model: Male C57BL/6 mice (e.g., 10-12 weeks old) are used. Anesthesia is induced, and a surgical incision is made to expose the right knee joint. The medial meniscotibial ligament is transected to induce joint instability, creating the DMM model of OA. Sham-operated animals undergo the same surgical procedure without ligament transection.
-
Treatment: Following surgery, mice are randomly assigned to treatment groups. The test compound (e.g., this compound) is administered daily via oral gavage or another appropriate route for a specified duration (e.g., 8 weeks). A vehicle control group receives the solvent alone.
-
Histological Analysis: At the end of the treatment period, mice are euthanized, and the knee joints are harvested, fixed, decalcified, and embedded in paraffin. Sagittal sections of the joint are cut and stained with Safranin O and Fast Green to visualize cartilage and proteoglycan content.
-
OARSI Scoring: The severity of cartilage degradation is semi-quantitatively assessed using the Osteoarthritis Research Society International (OARSI) scoring system. This system grades the extent of cartilage structural changes, loss of proteoglycan staining, and cellularity.
-
Micro-CT Analysis: In some studies, micro-computed tomography (micro-CT) is used to evaluate changes in subchondral bone architecture.
Caption: Experimental workflow for the Destabilization of the Medial Meniscus (DMM) model.
Conclusion
This compound demonstrates significant promise as a therapeutic agent for osteoarthritis, primarily through its potent anti-inflammatory effects mediated by the inhibition of the NF-κB signaling pathway. Its efficacy in reducing inflammatory markers and protecting against cartilage degradation in preclinical models is comparable to that of more established natural compounds like curcumin and boswellic acid. While glucosamine and chondroitin sulfate have shown clinical benefits in terms of symptom relief and structural modification, their in vitro and in vivo mechanistic data are sometimes less consistent.
Further research, including dose-response studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound for osteoarthritis. This guide provides a foundational comparison to aid researchers and drug development professionals in evaluating the landscape of natural compounds for OA treatment.
References
- 1. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ortho Search | An orthopaedic-specific, taxonomy-driven discovery tool. [orthosearch.org.uk]
- 3. pubs.sciepub.com [pubs.sciepub.com]
- 4. Glucosamine sulfate modulates the levels of aggrecan and matrix metalloproteinase-3 synthesized by cultured human osteoarthritis articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tenacissoside G: A Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of Tenacissoside G, a steroidal saponin (B1150181) used in research and drug development. Adherence to these procedures is crucial for ensuring laboratory safety and environmental protection.
Researchers, scientists, and drug development professionals must handle this compound with care, following established protocols for hazardous chemical waste. Although specific quantitative data for this compound is limited, the disposal procedures should align with those for similar steroidal saponins (B1172615) and potent chemical compounds.
Pre-Disposal Safety and Handling
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[1]
Quantitative Data Summary
There is a notable lack of publicly available quantitative data regarding the specific physical and chemical properties of this compound. The following table reflects this data gap, underscoring the need for cautious handling.
| Property | Data |
| Water Solubility | No data available |
| Decomposition Temperature | No data available |
| Auto-ignition Temperature | No data available |
Data extrapolated from the Safety Data Sheet for the structurally similar compound, Tenacissoside H.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be handled through your institution's hazardous waste management program.[2][3] Do not dispose of this compound down the drain or in regular trash. [3][4]
Waste Segregation and Collection
-
Solid Waste:
-
Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and absorbent materials used for spill cleanup in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material, such as high-density polyethylene, and have a secure, tight-fitting lid to prevent leaks and evaporation.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including experimental solutions and rinsates, in a separate, dedicated hazardous liquid waste container.
-
Do not mix with other solvent waste streams unless compatibility has been verified to avoid violent reactions or the emission of toxic fumes.
-
-
Decontamination of Labware:
-
Reusable labware that has been in contact with this compound should be decontaminated.
-
Triple rinse the labware with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve the compound.
-
Collect the solvent rinsate as hazardous liquid waste.
-
Following the solvent rinse, wash the labware with soap and water.
-
Labeling of Hazardous Waste
Proper labeling is critical for the safe handling and disposal of hazardous materials. All waste containers for this compound must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
Storage of Hazardous Waste
-
Store hazardous waste containers in a designated and secure "Satellite Accumulation Area" at or near the point of generation.
-
Ensure that incompatible wastes are stored separately. For instance, keep acids and bases in different secondary containment.
-
Keep waste containers securely closed except when adding waste.
Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or equivalent authority.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve completing an online form and scheduling a collection time.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact your institution's EHS office.
-
Small Spills: For minor spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the substance. Carefully collect the absorbent material and any contaminated debris and place it in the designated solid hazardous waste container.
-
Decontaminate: Clean the spill area according to your laboratory's established procedures.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tenacissoside G
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Tenacissoside G. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a chemical compound that requires careful handling to avoid potential health risks. While specific occupational exposure limits have not been established, it is imperative to minimize direct contact and aerosol generation. The following procedures outline the necessary personal protective equipment (PPE), operational plans for safe handling, and proper disposal methods.
Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of this compound to ensure the appropriate level of protection is implemented. The following table summarizes the recommended PPE based on guidance from safety data sheets and general laboratory safety protocols.[1][2][3]
| Body Part | Recommended Protection | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated, torn, or punctured. Wash hands thoroughly after removing gloves.[1] |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. Use goggles when there is a splash hazard.[1] |
| Face | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashes or sprays of solutions containing this compound. |
| Body | Laboratory coat or disposable gown | Should be buttoned and have long sleeves. Remove immediately if contaminated. Do not wear outside of the laboratory. |
| Respiratory | NIOSH-approved respirator | Required when engineering controls are not sufficient to control airborne exposure or during emergency situations. The type of respirator (e.g., N95, or a powered air-purifying respirator - PAPR) should be determined by a risk assessment. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps for safe laboratory operations.
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure safety showers and eyewash stations are readily accessible and have been recently tested.
Hygiene Measures:
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling the substance, even if gloves were worn.
-
Do not eat, drink, or smoke in laboratory areas.
-
Change contaminated clothing immediately.
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If they feel unwell, consult a doctor. |
| Skin Contact | Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water or shower. Consult a physician. |
| Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. |
| Ingestion | Immediately make the victim drink water (two glasses at most). Consult a physician. |
Spill & Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Cleanup:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE as outlined above, including respiratory protection.
-
Cover drains to prevent the substance from entering them.
-
For dry spills, carefully take up the material without generating dust.
-
Collect the spilled material, bind it, and pump off any spills.
-
Place the collected material in a properly labeled, sealed container for disposal.
-
Clean the affected area thoroughly.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the product to enter drains.
Stability and Storage
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Refer to the product label for the recommended storage temperature.
-
Stability: The product is chemically stable under standard ambient conditions (room temperature).
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
While a study on a nutraceutical containing this compound showed no acute toxicity in mice at a dose of 2000 mg/kg, this does not directly reflect the potential hazards of the pure compound. Therefore, treating this compound with the caution afforded to all research chemicals of unknown long-term toxicity is paramount. No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
